1-Methyl-4-piperidin-3-yl-piperazine
Description
BenchChem offers high-quality 1-Methyl-4-piperidin-3-yl-piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-piperidin-3-yl-piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H21N3 |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-methyl-4-piperidin-3-ylpiperazine |
InChI |
InChI=1S/C10H21N3/c1-12-5-7-13(8-6-12)10-3-2-4-11-9-10/h10-11H,2-9H2,1H3 |
InChI Key |
XVGLITJQBBRZMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCCNC2 |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and properties of 1-Methyl-4-piperidin-3-yl-piperazine
[1]
Core Directive & Executive Summary
Compound Identity: 1-Methyl-4-(piperidin-3-yl)piperazine
CAS Registry Number: 1124199-57-0 (Trihydrochloride salt); Free base analogs vary.[1]
Molecular Formula:
This guide serves as a technical dossier for 1-Methyl-4-(piperidin-3-yl)piperazine , a specialized heterocyclic building block used in the synthesis of GPCR ligands, kinase inhibitors, and antimicrobial agents.[1] Unlike its more common regioisomer (the 4-yl derivative), the 3-yl isomer introduces a chiral center at the piperidine ring, offering unique vector orientations for structure-activity relationship (SAR) exploration.[1] This molecule is a critical scaffold for introducing basic solubilizing groups and rigidifying linker systems in drug discovery.[1]
Chemical Structure & Molecular Properties[1][2][3][4][5][6][7]
Structural Architecture
The molecule consists of two saturated six-membered nitrogenous rings linked via a C-N bond.[1]
-
Ring A (Piperazine): A 1,4-diazacyclohexane ring methylated at the N1 position.[1] This ring acts as a hydrogen bond acceptor and provides a basic center (
).[1] -
Ring B (Piperidine): A piperidine ring attached at the C3 position to the N4 of the piperazine.[1] This attachment creates a chiral center at C3, meaning the compound exists as
and enantiomers, though often supplied as a racemate.[1] -
Stereochemistry: The 3-position substitution breaks the symmetry found in 4-substituted analogs, influencing the spatial projection of the N-methyl group relative to the piperidine nitrogen.[1]
Physicochemical Data
The following data characterizes the trihydrochloride salt, the most common commercial form due to stability.
| Property | Value / Description | Significance |
| Physical State | White to off-white crystalline powder | Solid state handling; hygroscopic nature requires desiccated storage.[1] |
| Solubility | High in | Excellent for aqueous biological assays and polar synthetic reactions.[1] |
| pKa (Calc.) | Polybasic nature; fully protonated at physiological pH (7.4), affecting membrane permeability.[1] | |
| LogP (Calc.) | ~0.2 (Free Base) | Low lipophilicity indicates high water solubility but potential blood-brain barrier (BBB) permeability challenges without lipophilic appendages.[1] |
| H-Bond Donors | 1 (Piperidine NH) | Critical for receptor binding interactions.[1] |
| H-Bond Acceptors | 3 (All Nitrogens) | Facilitates solvation and ligand-protein interactions.[1] |
Synthesis & Manufacturing Protocols
Retrosynthetic Analysis
The most robust synthetic route utilizes Reductive Amination .[1] This approach avoids the harsh conditions of nucleophilic substitution on halides and minimizes racemization.[1]
Key Disconnection: The bond between the Piperazine N4 and the Piperidine C3.[1]
Protocol: Reductive Amination Route
-
Starting Materials: 1-Methylpiperazine, N-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate).[1]
-
Reagents: Sodium triacetoxyborohydride (
), Acetic Acid (AcOH), Dichloromethane (DCM), Trifluoroacetic acid (TFA).[1]
Step-by-Step Methodology:
-
Imine Formation:
-
Reduction:
-
Deprotection (Boc Removal):
Synthesis Visualization
Caption: Synthetic pathway via reductive amination of N-Boc-3-piperidone.
Applications in Drug Discovery[1][2]
Pharmacophore Utility
The 1-Methyl-4-(piperidin-3-yl)piperazine moiety is a "privileged scaffold" in medicinal chemistry.[1]
-
GPCR Ligands: The distance between the two basic nitrogens (piperidine and piperazine) mimics the ethylenediamine pharmacophore found in many antihistamines and serotonin (5-HT) modulators.[1]
-
Kinase Inhibitors: The piperazine ring often acts as a solvent-exposed solubilizing group, while the piperidine ring provides a rigid linker to the hinge-binding motif.[1]
-
Chirality: The 3-position substitution allows researchers to probe the stereochemical requirements of a binding pocket.[1] One enantiomer often shows >100-fold higher affinity than the other.[1]
Biological Activity[1][2][9]
-
Antimicrobial: Derivatives have shown activity against Gram-positive bacteria by disrupting cell membrane integrity.[1]
-
Cytotoxicity: Investigated as a component in cytotoxins where the basic amines facilitate lysosomal accumulation (lysosomotropism).[1]
Structure-Activity Relationship (SAR) Logic
Caption: SAR vectors for the 1-Methyl-4-(piperidin-3-yl)piperazine scaffold.
Handling, Stability & Safety
Storage & Stability[1]
-
Hygroscopicity: The HCl salt is highly hygroscopic.[1] Store in a tightly sealed container under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Shelf Life: Stable for >2 years if protected from moisture.[1]
-
Incompatibility: Strong oxidizing agents.[1] The free base reacts rapidly with
in air to form carbamates; always handle free base under inert gas.[1]
Safety Profile (SDS Summary)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[1] Handle in a fume hood.
References
Sources
- 1. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 2. WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists - Google Patents [patents.google.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dual-Pharmacophore Architectures: A Technical Guide to SAR Optimization of Piperidine-Piperazine Hybrids
Executive Summary: The "Privileged Structure" Rationale
In medicinal chemistry, the fusion of piperidine and piperazine moieties represents a "privileged structure" strategy.[1] These nitrogenous heterocycles are not merely structural spacers; they are active pharmacophores that modulate physicochemical properties (logP, pKa) and receptor binding kinetics.
-
The Piperidine Moiety: Typically acts as the "cationic head," mimicking the quaternary ammonium of acetylcholine or protonating at physiological pH to interact with anionic aspartate residues in GPCRs (e.g., D2, 5-HT) and enzymes (e.g., AChE).
-
The Piperazine Moiety: Introduces conformational rigidity and acts as a hydrogen-bond acceptor/donor hub. It frequently serves as a bioisostere for phenyl rings to improve solubility while maintaining pi-stacking potential via attached aryl groups.
This guide dissects the Structure-Activity Relationship (SAR) of these hybrids, focusing on neurodegenerative (Alzheimer's) and oncological targets.
Structural Logic & SAR Domains
To optimize these hybrids, we must deconstruct the molecule into three functional domains: the Head (Piperidine), the Linker (Spacer), and the Tail (Piperazine).
The Pharmacophore Map
The following diagram illustrates the functional roles of each domain within the hybrid structure.
Figure 1: Functional decomposition of the hybrid scaffold. The linker length determines if the molecule can span dual binding sites (e.g., CAS and PAS in AChE).
SAR Rules by Domain
| Domain | Key Modification | SAR Consequence |
| Piperidine (Head) | Benzyl substitution | Potency: N-benzyl groups often enhance binding to the Catalytic Anionic Site (CAS) via |
| Ring expansion/contraction | Selectivity: Expanding to homopiperidine can shift selectivity from AChE to Sigma receptors. | |
| Linker (Spacer) | Alkyl chain length ( | Span: Critical for dual-site binding. For AChE, a 2-4 carbon spacer is often optimal to bridge CAS and PAS. |
| Amide vs. Alkyl | Metabolic Stability: Amides increase rigidity and H-bonding but may reduce basicity of the central nitrogen. | |
| Piperazine (Tail) | N4-Aryl substitution | Affinity: Electron-withdrawing groups (EWG) like |
| Bioisosterism | PK Profile: Replacing phenyl with heteroaromatics (pyridine, pyrimidine) improves water solubility and reduces lipophilicity. |
Case Study: Neurodegeneration (AChE Inhibitors)
One of the most successful applications of this hybrid class is in the design of Dual Binding Site Inhibitors (DBSIs) for Acetylcholinesterase (AChE).
Mechanism of Action
Effective Alzheimer's therapeutics must inhibit AChE to increase acetylcholine levels. However, they should also block the Peripheral Anionic Site (PAS) , as AChE-PAS accelerates
-
The Hybrid Solution: The piperidine binds the CAS (bottom of the gorge), while the piperazine (linked via a spacer) anchors to the PAS (entrance of the gorge).
Key Data: Amiridine-Piperazine Hybrids
Recent studies on amiridine-piperazine conjugates demonstrate this effect. The tricyclic amiridine acts as the "head," linked to a substituted piperazine.
Table 1: SAR Data for Amiridine-Piperazine Hybrids (AChE Inhibition) Source: Bioorg. Chem. 2021 [1]
| Compound ID | Piperazine N4-Substituent (R) | Linker Type | AChE | SAR Insight |
| 5a | Phenyl (unsubstituted) | Acetamide | 8.45 | Baseline activity. |
| 5g | 4-Fluorophenyl | Acetamide | 3.12 | Halogenation improves lipophilicity/binding. |
| 5h | 4-Nitrophenyl | Acetamide | 1.83 | Top Hit: Strong EWG enhances |
| 7 | Bis-amiridine (dimer) | Alkyl | 2.10 | Bulky, but effective dual-site binder. |
Technical Note: The presence of the electron-withdrawing nitro group (
) at the para-position of the phenyl ring (Compound 5h) significantly enhanced activity compared to electron-donating groups. This suggests a specific electrostatic interaction or- stacking requirement at the enzyme's peripheral site.
Synthetic Protocol: Nucleophilic Substitution
To synthesize these hybrids, a convergent strategy using N-alkylation is the industry standard. This protocol ensures high yields and allows for late-stage diversification of the piperazine tail.
Reaction Workflow
Figure 2: Standard nucleophilic substitution workflow for coupling piperazine and piperidine moieties.
Step-by-Step Methodology
Objective: Synthesis of N-(piperidine-linked)-2-[4-(4-nitrophenyl)-piperazin-1-yl]-acetamide.
-
Preparation of Electrophile:
-
Dissolve the piperidine precursor (e.g., amiridine or benzylpiperidine amine) in dry Dichloromethane (DCM).
-
Add Chloroacetyl chloride (1.2 eq) and Triethylamine (1.5 eq) at 0°C. Stir for 2 hours to form the
-chloroacetamide intermediate. -
Checkpoint: Verify conversion via TLC (Hexane:EtOAc 7:3).
-
-
Coupling (The Hybridization):
-
Dissolve the
-chloroacetamide intermediate (1.0 eq) in Acetonitrile (ACN) . -
Add 1-(4-nitrophenyl)piperazine (1.0 eq).
-
Add anhydrous Potassium Carbonate (
) (3.0 eq) to scavenge HCl. -
Optional: Add a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein reaction (in situ conversion of Cl to I).
-
Reflux the mixture at 80°C for 12–24 hours.
-
-
Workup & Purification:
-
Filter off the inorganic salts (
/KCl) while hot. -
Evaporate the solvent under reduced pressure.
-
Redissolve residue in DCM and wash with water (
mL) to remove unreacted piperazine salts. -
Dry organic layer over
. -
Purify via silica gel column chromatography using a gradient of DCM:Methanol (98:2
95:5).
-
Biological Assay Protocol: Ellman's Method
To validate the SAR findings (specifically for AChE inhibition), the modified Ellman's assay is the gold standard.
Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow anion (TNB), quantifiable at 412 nm.
Protocol:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add
of AChE solution (0.05 U/mL) to wells. -
Inhibitor: Add
of the test Hybrid compound (dissolved in DMSO, diluted in buffer). Incubate for 15 mins at 25°C. -
Substrate Addition: Add
of ATCh (0.75 mM) and of DTNB (10 mM). -
Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Calculation: Calculate % Inhibition
.
References
-
Makhaeva, G. F., et al. (2021). "Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment."[2][3][4] Bioorganic Chemistry, 112, 104974.
-
Szczepańska, K., et al. (2025).[5] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[5]
-
Marcinkowska, M., et al. (2024).[6] "Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents." Molecules, 29(22), 5345.
-
BenchChem Protocols. (2025). "One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives." BenchChem Application Notes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. madbarn.com [madbarn.com]
- 3. Amiridine-piperazine hybrids as cholinesterase inhibitors and potential multitarget agents for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H-3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - ibs.GRANADA [ibsgranada.es]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 1-Methyl-4-(piperidin-4-yl)piperazine: Physicochemical Properties, Synthesis, and Analytical Characterization
A Note on Isomeric Specificity: This guide focuses on the structural isomer 1-Methyl-4-(piperidin-4-yl)piperazine . Despite the initial topic request for 1-Methyl-4-piperidin-3-yl-piperazine, a comprehensive search of scientific literature and chemical supplier databases yielded no specific experimental or physicochemical data for the 3-yl isomer. The 4-yl isomer, however, is well-documented and serves as a valuable and representative model for understanding the technical characteristics of this class of compounds. All data, protocols, and discussions herein pertain to the 4-yl isomer.
Section 1: Core Molecular and Physicochemical Profile
1-Methyl-4-(piperidin-4-yl)piperazine is a heterocyclic compound featuring a piperidine ring linked to a piperazine ring, with a methyl group on the distal nitrogen of the piperazine moiety. This structure is of interest in medicinal chemistry and serves as a building block in the synthesis of more complex molecules. Understanding its fundamental properties is the first step in its application in research and development.
Compound Identity and Key Identifiers
A consistent and accurate identification of a chemical substance is critical for regulatory compliance, literature searches, and procurement. Multiple identifiers are used to reference this compound.
| Identifier | Value | Source(s) |
| IUPAC Name | 1-(1-methylpiperidin-4-yl)piperazine | PubChem[1] |
| Molecular Formula | C₁₀H₂₁N₃ | PubChem[1] |
| Molecular Weight | 183.29 g/mol (for free base) | PubChem[1] |
| 256.22 g/mol (for dihydrochloride salt) | ChemScene[2] | |
| CAS Number | 53617-36-0; 23995-88-2 | Sigma-Aldrich, PubChem[1][3] |
| InChIKey | MRYYJGQKVGZGSB-UHFFFAOYSA-N | PubChem[3] |
| Canonical SMILES | CN1CCN(CC1)C2CCNCC2 | PubChem[3] |
Physicochemical and Computed Properties
The physicochemical properties of a molecule dictate its behavior in various chemical and biological systems, influencing everything from solubility to bioavailability. The data presented below is a combination of computed and available experimental values.
| Property | Value | Data Type | Source |
| Physical Form | Solid | Experimental | Sigma-Aldrich |
| XLogP3-AA | 0.2 | Computed | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | Computed | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | Computed | PubChem[1] |
| Rotatable Bond Count | 1 | Computed | PubChem[1] |
| Water Solubility | Soluble | Experimental | ChemicalBook[4] |
| Storage Temperature | Room temperature, inert atmosphere, dark place | Experimental | Sigma-Aldrich |
Section 2: Synthesis and Purification
The synthesis of 1-Methyl-4-(piperidin-4-yl)piperazine is typically achieved via reductive amination, a robust and widely used method in organic chemistry for forming carbon-nitrogen bonds.
Synthesis Workflow: Reductive Amination
The process involves the reaction of a ketone (N-Boc-piperidin-4-one) with a primary or secondary amine (N-methylpiperazine) to form an intermediate iminium ion, which is then reduced in situ to the final amine.
Caption: Reductive amination and deprotection workflow for synthesis.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of 1-methyl-4-(4-piperidinyl)piperazine.[4][5]
Materials:
-
N-Boc-piperidin-4-one
-
N-methylpiperazine
-
Dichloromethane (DCM)
-
Reducing agent (e.g., sodium triacetoxyborohydride)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl) or saturated HCl in Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
48% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reductive Amination:
-
In a reaction vessel, dissolve N-Boc-piperidin-4-one and N-methylpiperazine in dichloromethane.[5]
-
Add a suitable base and stir the mixture to ensure homogeneity.[5]
-
Carefully add the reducing agent in portions to the mixture. The reaction is typically stirred for several hours (e.g., 16 hours) at room temperature to ensure completion.[4]
-
-
Boc Group Deprotection:
-
Once the initial reaction is complete, the intermediate compound is dissolved in methanol.[5]
-
A saturated solution of hydrogen chloride in methanol (or concentrated HCl) is added dropwise.[4][5] The mixture is stirred, often with gentle heating (e.g., 40°C), for several hours to remove the Boc protecting group.[4]
-
-
Workup and Isolation:
-
The reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is dissolved in water and the pH is carefully adjusted to be strongly basic using 48% NaOH.[4]
-
The aqueous layer is then extracted multiple times with dichloromethane to recover the product.[4]
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, typically as a solid.[4]
-
Section 3: Analytical Characterization and Quality Control
Ensuring the identity, purity, and stability of a compound is paramount. A variety of analytical techniques are employed for this purpose. While specific validated methods for this exact molecule are not published, standard methods for piperazine derivatives are applicable.
Analytical Workflow
A logical flow of analysis confirms the structure and purity of the synthesized compound.
Caption: Standard analytical workflow for compound characterization.
Recommended Analytical Protocols
A. Purity Determination by Gas Chromatography (GC) Gas chromatography is well-suited for analyzing volatile and semi-volatile compounds like piperazine derivatives.[6]
-
Principle: The method separates compounds based on their boiling points and interaction with a stationary phase within a capillary column. A Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, allowing for quantification.
-
Instrumentation:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium at a constant flow (e.g., 2 mL/min).[6]
-
Injector: Split mode (e.g., ratio 1:5), temperature set to 250°C.[6]
-
Detector: FID, temperature set to 260°C.[6]
-
Oven Program: Isothermal at 150°C for an initial hold, followed by a temperature ramp (e.g., 35°C/min) to 260°C.[6]
-
-
Sample Preparation:
-
Data Interpretation: Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks detected.
B. Structural Confirmation by Mass Spectrometry (MS) and NMR
-
Mass Spectrometry: GC-MS is a powerful technique that provides the molecular weight of the compound from the mass of the molecular ion (M⁺) and offers structural clues from its fragmentation pattern.[1]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise molecular structure. They provide information on the number and type of protons and carbons and their connectivity. Spectral data for 1-(1-methylpiperidin-4-yl)piperazine is available in public databases like PubChem for comparison.[1]
C. Analysis by High-Performance Liquid Chromatography (HPLC) For less volatile impurities or as an alternative purity assay, HPLC can be used. Since piperazines lack a strong UV chromophore, derivatization is often required for sensitive UV detection.[7]
-
Principle: A derivatizing agent (e.g., 4-chloro-7-nitrobenzofuran, NBD-Cl) is reacted with the amine to attach a UV-active moiety.[7] The resulting derivative is then separated by reverse-phase HPLC and detected with a UV detector. This approach allows for the detection of trace amounts of the compound.[7]
Section 4: Safety, Handling, and Storage
Proper handling and storage are crucial for ensuring researcher safety and maintaining the integrity of the compound.
-
Hazard Classification: According to aggregated GHS data, this compound is classified as causing severe skin burns and eye damage.[1]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Spill & Disposal: Handle spills and waste according to institutional and local regulatory guidelines for corrosive organic compounds.
References
-
1-(1-Methyl-4-piperidinyl)piperazine. PubChem. [Link]
-
1-methyl-4-(piperidin-4-ylmethyl)piperazine. ECHA CHEM. [Link]
-
1-Methyl-4-(piperidin-4-yl)piperazine. PubChem. [Link]
-
A Validated GC Method for the Determination of Piperazine, 1-Methyl Piperazine and 1-Ethyl Piperazine in Sildenafil and Vardenafil Drug Substances. Analytical CHEMISTRY. [Link]
-
1-[(Piperidin-4-yl)methyl]piperidine Properties. EPA. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. [Link]
-
Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv. ResearchGate. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal. [Link]
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 6. hakon-art.com [hakon-art.com]
- 7. researchgate.net [researchgate.net]
Role of 1-Methyl-4-piperidin-3-yl-piperazine in GPCR ligand design
The Strategic Utility of 1-Methyl-4-(piperidin-3-yl)piperazine in GPCR Ligand Design[1][2]
Executive Summary
In the high-stakes arena of GPCR drug discovery, the 1-methyl-4-(piperidin-3-yl)piperazine scaffold represents a critical "privileged structure" that transcends simple linker chemistry.[1][2] Unlike its linear counterpart (the 4-yl isomer), this 3-substituted scaffold introduces a distinct angular vector and a chiral center, allowing medicinal chemists to probe non-linear hydrophobic pockets and fine-tune the orientation of pharmacophores.[1][2]
This guide dissects the role of this diamine motif in designing ligands for aminergic GPCRs (Histamine H3/H4, Dopamine, Serotonin) and Sigma receptors. It provides actionable protocols for synthesis and biological evaluation, grounding every claim in structural biology and kinetic reality.
Structural Analysis & Physicochemical Profile
The 1-methyl-4-(piperidin-3-yl)piperazine moiety is defined by two nitrogen-containing heterocycles linked at the 3-position of the piperidine ring.[1][2] This specific connectivity dictates its function as a semi-rigid, basic scaffold.
The "Vector Effect": 3-yl vs. 4-yl
The primary medicinal chemistry value of this scaffold lies in its geometry.[1]
-
Linear vs. Kinked: The common 4-piperidinyl-piperazine scaffold presents a linear (
) vector, often extending ligands directly out of the orthosteric pocket.[1][2] The 3-piperidinyl isomer , however, introduces a "kink" (approx.[2] bond angle), directing substituents toward distinct sub-pockets (e.g., the secondary binding pocket or SBP in GPCRs).[2] -
Chirality: The 3-position is a chiral center.[1] Enantiomers often exhibit significant potency differences (eudismic ratio), as the spatial arrangement of the piperidine nitrogen relative to the basic piperazine headgroup determines the fit within the transmembrane (TM) bundle.
Physicochemical Properties[2][3]
-
Basicity (pKa): The N-methyl piperazine nitrogen (distal) typically has a pKa of ~8.5–9.2, making it the primary protonation site at physiological pH.[2] This is crucial for forming the canonical salt bridge with the conserved Aspartate (Asp3.32) in aminergic GPCRs.[2][3]
-
Lipophilicity: The scaffold is moderately polar (LogP ~0.5–1.0 depending on substitution), improving aqueous solubility compared to purely aromatic linkers.
-
Metabolic Stability: The piperazine ring is a common metabolic soft spot (N-dealkylation).[1][2] However, the steric bulk of the piperidine attachment at the 3-position can hinder oxidative enzymes more effectively than the exposed 4-position.[1]
Medicinal Chemistry Strategy
Histamine H3/H4 Receptor Antagonists
This scaffold is a cornerstone in "imidazole-free" H3 antagonist design.[1][2] Early H3 ligands contained imidazole rings (mimicking histamine) which caused CYP450 inhibition.[2]
-
Mechanism: The N-methyl piperazine serves as the basic headgroup (mimicking the histamine amine). The piperidine ring acts as a spacer that rigidifies the ethylamine chain of histamine, reducing the entropic cost of binding.
-
Optimization: Functionalizing the piperidine nitrogen (secondary amine) with lipophilic groups (e.g., benzophenones, aryl ethers) allows the ligand to reach the secondary hydrophobic pocket, dramatically increasing affinity (sub-nanomolar Ki).[2]
Dual-Targeting Ligands (H3R / Sigma-1)
Recent studies have highlighted this scaffold's utility in designing dual-acting ligands.[1][2]
-
Synergy: The piperidine moiety is critical for Sigma-1 receptor (σ1R) affinity.[1][2][4] The combination of the basic piperazine (for H3R Asp3.32 interaction) and the hydrophobic piperidine-linker assembly (for σ1R hydrophobic regions) allows for the creation of dual H3R/σ1R antagonists, which have promising antinociceptive (pain-relieving) properties.
Scaffold Hopping & IP Space
Using the 3-yl isomer is a proven strategy for "scaffold hopping."[1] If a competitor has patented a series based on the linear 4-yl linker, switching to the 3-yl isomer often retains biological activity (or improves selectivity) while entering novel intellectual property space.[1][2]
Synthesis Protocol
The synthesis of 1-methyl-4-(piperidin-3-yl)piperazine relies on a reductive amination strategy.[1][2] This protocol ensures high yield and purity, avoiding the formation of quaternary ammonium byproducts.
Reagents:
-
tert-butyl 3-oxopiperidine-1-carboxylate (N-Boc-3-piperidone)[1][2]
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride[2]
-
Acetic Acid (catalytic)[2]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]
-
Trifluoroacetic acid (TFA) or HCl/Dioxane[2]
Step-by-Step Protocol:
-
Imine Formation:
-
Dissolve tert-butyl 3-oxopiperidine-1-carboxylate (1.0 equiv) and 1-methylpiperazine (1.1 equiv) in anhydrous DCE.
-
Add glacial acetic acid (1.0 equiv) to catalyze imine formation.[2] Stir at room temperature for 30–60 minutes under inert atmosphere (
).
-
-
Reductive Amination:
-
Cool the mixture to 0°C.
-
Add Sodium triacetoxyborohydride (1.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight (12–16 hours).
-
Checkpoint: Monitor by LC-MS for the disappearance of the ketone.[1]
-
-
Workup:
-
Deprotection:
Visualization of Pathways & Structures[8]
Diagram 1: Synthesis & Vector Comparison
This diagram contrasts the linear vector of the 4-yl isomer with the angular vector of the 3-yl isomer and outlines the synthesis.
Caption: Synthesis pathway via reductive amination and vector comparison showing the distinct angular access of the 3-yl scaffold.
Diagram 2: GPCR Pharmacophore Interaction
This diagram illustrates how the scaffold bridges the orthosteric and secondary binding pockets.
Caption: Pharmacophore map showing the salt bridge with Asp3.32 and the vector-directed interaction with the secondary binding pocket.
Experimental Validation: Radioligand Binding Assay
To validate ligands synthesized with this scaffold, a competitive binding assay is standard.
Protocol for Histamine H3 Receptor (hH3R):
-
Membrane Preparation: Use CHO-K1 cells stably expressing hH3R.[1][2] Homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM
, pH 7.4. -
Radioligand:
-N- -methylhistamine (NAMH) at concentration (~1–2 nM).[1][2] -
Incubation:
-
Mix 10
g membrane protein, radioligand, and varying concentrations of the test compound (synthesized scaffold derivative). -
Incubate for 60 minutes at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding of the basic amine).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1][2]
References
-
Szczepanska, K., et al. (2021).[2] "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties."[1][4] ACS Chemical Neuroscience.[4] Available at: [Link][2]
-
Lazewska, D., et al. (2019).[2] "Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists." RSC Advances. Available at: [Link]
-
Cowart, M. D., et al. (2004).[2] "1-alkyl-4-acylpiperazines as a new class of imidazole-free histamine H3 receptor antagonists."[1][2][7] Journal of Medicinal Chemistry. Available at: [Link]
-
Helicon Therapeutics, Inc. (2009).[2][8] "Patent AU 2008293542 B2: MAO-B inhibiting compounds."[1][2] Google Patents. Available at:
-
Vaccaro, W. D., et al. (2006).[2] "Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold."[1][2][9] Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. WO2003103669A1 - 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1-Methyl-4-(4-piperidinyl)piperazine | CAS 53617-36-0 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Piperadin | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1-alkyl-4-acylpiperazines as a new class of imidazole-free histamine H(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Therapeutic Targets for 1-Methyl-4-piperidin-3-yl-piperazine Analogs
Executive Summary
The 1-Methyl-4-piperidin-3-yl-piperazine scaffold represents a specialized pharmacophore in the development of non-imidazole ligands for G-Protein Coupled Receptors (GPCRs).[1] Unlike its linear isomer (the 4-piperidinyl variant), the 3-piperidinyl linkage introduces a chiral "kink" in the molecular geometry, offering unique vectors for interaction with transmembrane binding pockets.[1]
This guide analyzes the primary therapeutic utility of this scaffold: Histamine H3 Receptor (H3R) antagonism/inverse agonism .[2][3] It details the structural basis for this affinity, the downstream signaling implications for CNS disorders (Narcolepsy, Alzheimer’s, ADHD), and provides a self-validating experimental framework for drug discovery professionals.
Molecular Pharmacology & Structure-Activity Relationship (SAR)[1]
The "Non-Imidazole" Revolution
Early H3R ligands (e.g., thioperamide) contained imidazole rings, which caused severe metabolic liabilities via Cytochrome P450 inhibition. The 1-Methyl-4-piperidin-3-yl-piperazine moiety serves as a surrogate basic headgroup .[1]
-
The Pharmacophore: The distal nitrogen of the piperazine ring (N-methylated) typically possesses a pKa between 8.5 and 9.[1]5. At physiological pH, it is protonated and forms a critical salt bridge with Aspartate 3.32 (Asp114) in the Transmembrane 3 (TM3) region of the H3 receptor.
-
The 3-yl Advantage: The attachment of the piperazine to the 3-position of the piperidine ring (rather than the 4-position) restricts conformational freedom.[1] This "bent" geometry can enhance selectivity against the closely related Histamine H4 receptor or muscarinic receptors by exploiting specific hydrophobic sub-pockets in the H3R orthosteric site.[1]
Off-Target Considerations (Polypharmacology)
While H3R is the primary target, this scaffold exhibits affinity for Sigma-1 receptors (
Primary Therapeutic Target: Histamine H3 Receptor[1][4]
Mechanism of Action
The H3 receptor is a constitutively active, presynaptic autoreceptor and heteroreceptor coupled to
-
Autoreceptor Function: Activation inhibits histamine synthesis and release.[1][5]
-
Heteroreceptor Function: Activation inhibits the release of Acetylcholine (ACh), Dopamine (DA), and Norepinephrine (NE).[4]
Therapeutic Logic: An analog acting as an Inverse Agonist blocks the constitutive activity of H3R.[1] This disinhibits the neuron, causing a massive release of Histamine (promoting wakefulness) and ACh/DA (enhancing cognition).
Signaling Pathway Visualization
The following diagram illustrates the signal transduction blockade achieved by 1-Methyl-4-piperidin-3-yl-piperazine analogs.
Caption: Blockade of constitutive H3R activity by the analog prevents Gi-mediated inhibition of Adenylate Cyclase, restoring cAMP levels and triggering neurotransmitter release.
Therapeutic Indications
| Indication | Pathophysiological Rationale | Key Neurotransmitters Involved |
| Narcolepsy | H3R antagonism promotes wakefulness by increasing histamine levels in the hypothalamus and cortex.[1] | Histamine, Orexin |
| Alzheimer's Disease | Blockade of H3 heteroreceptors in the prefrontal cortex and hippocampus restores cholinergic tone, improving memory retention. | Acetylcholine, Glutamate |
| ADHD | Enhancement of dopamine release in the prefrontal cortex improves attention and executive function (similar to stimulants but via a non-psychostimulant mechanism). | Dopamine, Norepinephrine |
| Schizophrenia | Amelioration of "negative symptoms" and cognitive deficits via dopaminergic modulation in the cortex (distinct from striatal D2 blockade). | Dopamine |
Experimental Protocols (Validation)
To validate the therapeutic potential of new analogs based on this scaffold, the following screening cascade is required.
Protocol A: Radioligand Binding Assay (Affinity)
Objective: Determine
-
Membrane Prep: Transfect CHO-K1 cells with human H3R cDNA.[1] Harvest and homogenize membranes.[1]
-
Ligand: Use
-methylhistamine ( ).[1] -
Incubation: Mix 20
g membrane protein, 1 nM radioligand, and varying concentrations of the Piperazine Analog ( to M). -
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM
. -
Termination: Incubate for 60 min at 25°C. Filter through GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]
Protocol B: Functional cAMP Assay (Efficacy)
Objective: Confirm Inverse Agonist activity (vs. neutral antagonist). Method: HTRF (Homogeneous Time Resolved Fluorescence) cAMP kit.
-
Cell Seeding: Use H3R-expressing cells in low-volume 384-well plates.
-
Stimulation: Since H3R is
-coupled, basal cAMP is low.[1] Stimulate Adenylate Cyclase with Forskolin (10 M) to raise the "ceiling." -
Treatment:
-
Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate).[1] Read FRET signal.
Screening Workflow Diagram
Caption: Step-by-step validation cascade. hERG screening is critical for piperazine analogs to rule out cardiotoxicity.[1]
Synthesis & Lead Optimization
To access the 1-Methyl-4-piperidin-3-yl-piperazine core, a convergent synthesis strategy is recommended to maintain chirality at the 3-position.[1]
Core Reaction: Reductive Amination
-
Precursor: N-Boc-3-piperidone (commercially available).[1]
-
Reagents: Sodium triacetoxyborohydride (STAB) in Dichloroethane (DCE), catalytic Acetic Acid.
-
Procedure:
-
Mix ketone and amine in DCE. Stir 30 min.
-
Quench with
. Extract. -
Deprotection: Remove Boc group with TFA/DCM to yield the secondary amine on the piperidine, ready for coupling to the lipophilic "tail" (e.g., via alkylation or amide coupling) required for high-affinity H3R binding.
-
Note on Chirality: The 3-position is chiral. Enantiomeric separation (chiral HPLC) usually reveals that the (S)-enantiomer often possesses superior affinity for H3R due to optimal steric fit in the binding pocket, though this must be empirically determined for each specific analog series.
References
-
Leurs, R., et al. (2005). "The histamine H3 receptor: from gene cloning to H3 antagonists." Nature Reviews Drug Discovery.[1] Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1][3][5] Drug Discovery Today. Link
-
Sadek, B., et al. (2016). "Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists." ACS Chemical Neuroscience.[1][9] Link
-
Nieto-Alamilla, G., et al. (2016). "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Molecular Pharmacology. Link
-
Berlin, M., et al. (2011). "Recent Advances in the Development of Histamine H3 Antagonists." Journal of Medicinal Chemistry. Link
Sources
- 1. WO2003103669A1 - 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists - Google Patents [patents.google.com]
- 2. BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, hydrochloride], a nonimidazole inverse agonist/antagonist at the human histamine H3 receptor: Preclinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Histamine H3 receptors and its antagonism as a novel mechanism for antipsychotic effect: a current preclinical & clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. What are H3 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. 1-(1-Methyl-4-piperidinyl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Part 1: The Genesis – From Peptides to Privileged Structures
Title: The Angular Vector: A Technical Guide to Piperidin-3-yl-piperazine Scaffolds in GPCR Ligand Design
Executive Summary
The piperidin-3-yl-piperazine moiety (often chemically distinct from its linear 4-yl isomer) represents a "privileged scaffold" in modern medicinal chemistry. Unlike the linear topology of 1,4'-bipiperidine systems (exemplified by CCR5 antagonists like Vicriviroc), the 3-yl linkage introduces a critical angular vector —a structural "kink" that mimics the
The discovery of piperidin-3-yl-piperazine compounds was not serendipitous but a result of rational scaffold hopping . In the late 1990s and early 2000s, pharmaceutical giants (Merck, Schering-Plough, Neurocrine Biosciences) sought to replace metabolically unstable peptide ligands with orally bioavailable small molecules.
The Geometric Imperative
Bioactive peptides (e.g., Somatostatin,
-
The Problem: Linear small molecules (alkyl chains, 4,4'-bipiperidines) often fail to reproduce the specific
to residue spatial arrangement of a peptide turn. -
The Solution: The 3-substituted piperidine creates a chiral center with a defined vector (approx. 109.5° bond angle relative to the ring plane), effectively projecting the piperazine "arm" into a sub-pocket that linear scaffolds cannot reach.
The MC4R Breakthrough
The most authoritative validation of this scaffold appeared in the hunt for Melanocortin-4 Receptor (MC4R) antagonists for cachexia and agonists for obesity. Researchers at Neurocrine Biosciences and Pfizer identified that 3-yl linkages provided superior selectivity against off-target receptors (like hERG or related GPCRs) compared to their 4-yl counterparts.
Key Insight: The 3-yl linkage breaks molecular symmetry. This desymmetrization allows for the independent optimization of the "Left-Hand Side" (piperidine nitrogen substituents) and "Right-Hand Side" (piperazine nitrogen substituents), a strategy known as fragment-based lead optimization.
Part 2: Synthetic Architecture & Stereochemistry
The synthesis of piperidin-3-yl-piperazine is technically demanding due to the requirement for stereochemical purity. A racemic mixture often leads to significant potency loss, as the receptor pocket is chiral.
Synthetic Workflow (Reductive Amination Route)
The industry-standard protocol utilizes a reductive amination between an N-protected 3-piperidone and a piperazine derivative.
Protocol: Enantiospecific Synthesis of the Core Scaffold
-
Reagents:
-Boc-3-piperidone, substituted piperazine, Sodium Triacetoxyborohydride (STAB), Dichloroethane (DCE), Acetic Acid (AcOH). -
Critical Parameter: Moisture control. STAB is water-sensitive; DCE must be anhydrous.
Step-by-Step Methodology:
-
Imine Formation: Charge a reaction vessel with
-Boc-3-piperidone (1.0 eq) and the piperazine derivative (1.1 eq) in anhydrous DCE. Add catalytic AcOH (1-2 eq) to activate the ketone. Stir at room temperature for 1 hour under . -
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to prevent exotherms.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor via LC-MS for the disappearance of the imine intermediate.
-
Quench & Workup: Quench with sat.
. Extract with DCM. Wash organic layer with brine, dry over . -
Chiral Resolution: The product is racemic. Separate enantiomers using Chiral SFC (Supercritical Fluid Chromatography).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase:
/ Methanol + 0.1% DEA.
-
Visualization of Synthetic Logic
Caption: Synthetic pathway for the generation of enantiopure piperidin-3-yl-piperazine cores via reductive amination and chiral resolution.
Part 3: Pharmacological Profiling & SAR
The utility of the piperidin-3-yl-piperazine scaffold lies in its Structure-Activity Relationship (SAR) versatility.[1]
Comparative SAR Data
The following table illustrates the impact of the scaffold geometry (3-yl vs 4-yl) on binding affinity for a representative GPCR (e.g., MC4R), synthesized from literature trends.
| Scaffold Geometry | R1 Substituent (Piperidine N) | R2 Substituent (Piperazine N) | MC4R | Selectivity (vs hERG) |
| 4-yl (Linear) | Benzyl | 4-Cl-Phenyl | 120 | Low (< 10x) |
| 3-yl (Racemic) | Benzyl | 4-Cl-Phenyl | 45 | Moderate |
| (3S)-yl (Chiral) | Benzyl | 4-Cl-Phenyl | 12 | High (> 100x) |
| (3R)-yl (Chiral) | Benzyl | 4-Cl-Phenyl | 850 | N/A |
Note: The (3S) isomer typically mimics the natural L-amino acid turn geometry, leading to significantly higher potency.
Signaling Pathway Modulation
When these compounds bind to MC4R (a
Caption: Signal transduction pathway for MC4R. Agonists promote this cascade; Antagonists (like the subject compounds) inhibit the Gs -> AC transition.
References
-
Pontillo, J., et al. (2004).[2] "Piperazinebenzylamines as potent and selective antagonists of the human melanocortin-4 receptor." Bioorganic & Medicinal Chemistry Letters.
-
Kukola, J., et al. (2023). "Discovery of the Potent and Selective MC4R Antagonist PF-07258669." Journal of Medicinal Chemistry.
-
Zampieri, D., et al. (2016). "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Scientific Reports.
-
Ye, Z., et al. (2005). "Discovery of orally active, non-peptide somatostatin agonists." Bioorganic & Medicinal Chemistry Letters.
Sources
Predictive Pharmacokinetics and Bioavailability Optimization for 1-Methyl-4-piperidin-3-yl-piperazine Scaffolds
Executive Summary
The 1-methyl-4-piperidin-3-yl-piperazine moiety is a highly versatile, polybasic pharmacophore frequently leveraged in the design of central nervous system (CNS) therapeutics, including Monoamine Oxidase B (MAO-B) inhibitors for neurodegenerative diseases[1], and various targeted antagonists. While this scaffold grants excellent target affinity through electrostatic interactions, its tri-basic nature presents unique challenges for oral bioavailability (
This technical guide dissects the causality behind the pharmacokinetic behavior of 1-methyl-4-piperidin-3-yl-piperazine derivatives. By establishing self-validating in vitro protocols and rational formulation strategies, drug development professionals can accurately predict and optimize the systemic exposure of these complex molecules.
Physicochemical Profiling & The Bioavailability Challenge
To predict the bioavailability of 1-methyl-4-piperidin-3-yl-piperazine, we must first analyze its structural causality. The core structure consists of a piperazine ring linked to a piperidine ring, with a methyl group on the piperidine nitrogen. This results in three distinct basic nitrogen centers.
At physiological pH (7.4), the molecule exists predominantly in a poly-protonated state. While this high degree of ionization ensures excellent aqueous solubility, it significantly restricts transcellular passive diffusion across the lipophilic enterocyte membranes of the gastrointestinal (GI) tract. Furthermore, polybasic amines are classic substrates for active efflux transporters, which can heavily truncate oral absorption.
Quantitative Physicochemical Data
The table below summarizes the comparative properties of the free base versus its commonly utilized salt form, illustrating why salt selection is the first critical step in formulation.
| Parameter | Free Base | Trihydrochloride Salt | Causality / Impact on Bioavailability |
| CAS Number | 933725-38-3[2] | 1124199-57-0[3] | Identification and sourcing standard. |
| Molecular Weight | 183.3 g/mol [2] | 292.7 g/mol [3] | Low MW of the free base favors rapid diffusion, but salt mass must be accounted for in dosing. |
| Aqueous Solubility | Moderate | Highly Soluble[3] | The trihydrochloride salt maximizes dissolution rate in gastric fluid, preventing dose-limiting solubility. |
| Ionization State (pH 7.4) | Poly-cationic | Poly-cationic | Limits passive permeability; necessitates specific transport mechanisms or prodrug masking. |
| Predicted LogD (pH 7.4) | < 0 (Hydrophilic) | < 0 (Hydrophilic) | Indicates poor partitioning into lipid bilayers, predicting low unassisted CNS penetration. |
In Silico & In Vitro Predictive Workflows
Relying solely on static LogP values for polybasic amines is a fundamental error. LogD at pH 7.4 (blood) and pH 6.5 (intestinal lumen) provides the true causal link to absorption. To accurately predict in vivo bioavailability, we must employ a self-validating system of in vitro assays.
Step-by-Step Methodology: Self-Validating Caco-2 Permeability Assay
For molecules containing the 1-methyl-4-piperidin-3-yl-piperazine scaffold, standard Caco-2 assays often fail due to non-specific binding and pH-dependent partitioning. The following protocol is optimized for polybasic amines:
-
Cell Culture & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days.
-
Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only proceed if TEER > 300 Ω·cm². Include Atenolol (low permeability) and Propranolol (high permeability) in parallel wells to confirm physiological baseline.
-
-
pH-Gradient Buffer Optimization: Use HBSS supplemented with 10 mM HEPES at pH 7.4 for the basolateral (B) chamber, and HBSS with 10 mM MES at pH 6.5 for the apical (A) chamber.
-
Causality: The pH gradient mimics the physiological intestinal environment. Because the piperazine/piperidine nitrogens have varying pKa values, this gradient drives the correct ionization state for physiological absorption.
-
-
Dosing & Incubation: Apply 10 µM of the test compound to the apical chamber. Incubate at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.
-
Bidirectional Sampling: Sample both chambers at 30, 60, 90, and 120 minutes. Run the assay bidirectionally (A→B and B→A).
-
Quantification & Mass Balance: Quantify using LC-MS/MS.
-
Self-Validation: Calculate the mass balance. Recovery must be >80%. If <80%, it indicates non-specific binding to the plasticware (common for lipophilic amines), requiring the addition of 1% BSA to the receiver chamber.
-
-
Efflux Ratio (ER) Calculation: Calculate
.-
Causality: An ER > 2 indicates active efflux (likely P-glycoprotein). Because basic amines are P-gp substrates, identifying efflux early explains downstream bioavailability failures.
-
Fig 1: Step-by-step predictive workflow for evaluating the bioavailability of polybasic amines.
Metabolic Stability and Clearance Mechanisms
Oral bioavailability (
Historically, piperazine derivatives are rapidly absorbed following oral administration but are subject to fast elimination, often exhibiting a half-life of only a couple of hours before being excreted predominantly in the urine[4].
Hepatic First-Pass Causality
The basic nitrogens of the 1-methyl-4-piperidin-3-yl-piperazine scaffold are prime sites for metabolic degradation.
-
N-Dealkylation: The methyl group on the piperidine ring is highly susceptible to oxidative N-demethylation by hepatic Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
N-Oxidation: The piperazine nitrogens can undergo N-oxidation, forming highly polar metabolites that are rapidly cleared by the kidneys.
To predict
Fig 2: Pharmacokinetic absorption and clearance pathway for piperazine-derived scaffolds.
Formulation Strategies to Enhance Bioavailability
When in vitro predictions indicate poor bioavailability for a 1-methyl-4-piperidin-3-yl-piperazine derivative, structural and formulation interventions are required:
-
Salt Selection: As noted, utilizing the trihydrochloride salt form guarantees rapid dissolution[3]. If the drug dissolves completely in the acidic environment of the stomach, the entire dose is available for absorption in the upper intestine, maximizing
. -
Prodrug Approaches: If permeability remains the bottleneck due to the polybasic nature, prodrug strategies are highly effective. Masking one of the basic amines (e.g., via an ester or amide linkage) transiently increases the molecule's lipophilicity. This facilitates transcellular membrane crossing before ubiquitous esterases or amidases cleave the prodrug, releasing the active 1-methyl-4-piperidin-3-yl-piperazine moiety into the systemic circulation[1].
Conclusion
Predicting the bioavailability of 1-methyl-4-piperidin-3-yl-piperazine based molecules requires a deep understanding of how its three basic nitrogens interact with physiological pH gradients, efflux transporters, and hepatic enzymes. By moving away from static predictive models and implementing self-validating, pH-gradient in vitro assays, researchers can accurately map the pharmacokinetic fate of these compounds. Strategic use of salt forms and prodrug masking ultimately bridges the gap between potent target affinity and viable systemic exposure.
References
-
European Medicines Agency (EMA). "Piperazine Summary Report (3)". Europa.eu. Available at:[Link]
- Helicon Therapeutics, Inc. "WO2009029632 - Therapeutic Isoxazole Compounds". Google Patents.
Sources
Methodological & Application
Step-by-step synthesis protocol for 1-Methyl-4-piperidin-3-yl-piperazine
This Application Note provides a technical synthesis protocol for 1-Methyl-4-(piperidin-3-yl)piperazine , a structural isomer often utilized as a secondary amine building block in medicinal chemistry (e.g., for GPCR ligand design).
The protocol adapts the reductive amination methodology commonly used for the 4-yl isomer (as seen in patent literature for analogous scaffolds) to the 3-yl regioisomer. This route prioritizes high selectivity and yield by utilizing a carbamate-protected piperidone precursor.
Application Note: Synthesis of 1-Methyl-4-(piperidin-3-yl)piperazine
Executive Summary & Reaction Design
The synthesis targets the coupling of 1-methylpiperazine with a piperidin-3-one core. Direct coupling to an unprotected piperidinone is prone to polymerization and regioselectivity issues. Therefore, we employ N-Boc-3-piperidone (tert-butyl 3-oxopiperidine-1-carboxylate) as the electrophile.
The synthesis proceeds via a two-step "One-Pot, Two-Stage" workflow:
-
Reductive Amination: Formation of the tertiary amine linkage using Sodium Triacetoxyborohydride (STAB), a mild hydride donor that minimizes reduction of the ketone prior to imine formation.
-
Deprotection: Acidolytic cleavage of the Boc group to yield the target secondary amine.
Chemical Safety Warning:
-
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon reaction; moisture sensitive.
-
Trifluoroacetic Acid (TFA): Corrosive and volatile. Handle in a fume hood.
-
1-Methylpiperazine: Corrosive and flammable.
Reaction Scheme & Workflow Visualization
The following diagram outlines the critical path for the synthesis, including the intermediate isolation and deprotection logic.
Figure 1: Logical workflow for the reductive amination and deprotection sequence to access the target piperazine scaffold.
Detailed Experimental Protocol
Step 1: Reductive Amination (Coupling)
Rationale: We utilize Dichloromethane (DCM) as the solvent due to its ability to solubilize both the amine and the borohydride complex. Acetic acid is added as a catalyst to facilitate iminium ion formation, which is the active species reduced by STAB.
Reagents & Stoichiometry:
| Component | Equiv. | Role |
| N-Boc-3-piperidone | 1.0 | Electrophile (Scaffold) |
| 1-Methylpiperazine | 1.1 | Nucleophile |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reducing Agent |
| Acetic Acid (AcOH) | 1.0 | Catalyst |
| Dichloromethane (DCM) | 10 vol | Solvent |
Procedure:
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-3-piperidone (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Amine Addition: Add 1-Methylpiperazine (1.1 equiv) followed by Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to allow the equilibrium formation of the imine/iminium species.
-
Reduction: Cool the mixture to 0°C (ice bath). Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes to control mild exotherm and gas evolution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under nitrogen atmosphere.
-
Checkpoint: Monitor by TLC or LC-MS. The ketone starting material should be consumed.
-
-
Quench: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Result: Crude tert-butyl 3-(4-methylpiperazin-1-yl)piperidine-1-carboxylate . This intermediate is usually stable enough to proceed without column chromatography, though a short silica plug (DCM/MeOH 95:5) can be used if purity is <90%.
-
Step 2: Deprotection (Boc Removal)
Rationale: Acidic cleavage removes the tert-butyl carbamate. TFA is preferred for speed, though HCl in dioxane is a viable alternative if the hydrochloride salt is the desired final form.
Procedure:
-
Dissolution: Dissolve the crude intermediate from Step 1 in DCM (5 vol).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.
-
Cleavage: Stir at room temperature for 2–4 hours.
-
Checkpoint: LC-MS should show complete conversion to the mass of the free amine (M+H ≈ 184.18).
-
-
Workup (Free Base): Concentrate the reaction mixture to remove excess TFA and solvent.
-
Neutralization: Redissolve the residue in a minimal amount of water/methanol. Basify to pH >12 using 2N NaOH or strong anion exchange resin.
-
Isolation: Extract with DCM/Isopropanol (3:1) multiple times (the product is polar). Dry over Na₂SO₄ and concentrate.
-
Purification: If necessary, purify via distillation (high vacuum) or amine-functionalized silica chromatography.
-
Analytical Specifications
To validate the synthesis, the isolated product must meet the following criteria:
| Parameter | Specification | Method |
| Appearance | Colorless to pale yellow oil | Visual |
| Purity | >95% | GC-MS or HPLC (210 nm) |
| Identity (MS) | [M+H]+ = 184.2 m/z | ESI-MS |
| Identity (NMR) | Diagnostic peaks for 3-yl proton | 1H-NMR (CDCl3 or D2O) |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Zhang, J., et al. (2019).[1] "Synthesis method of 1-methyl-4-(4-piperidinyl)piperazine hydrochloride." Patent CN115124457B. (Methodology adapted for regioisomer synthesis). Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine." PubChem. Link
Sources
Reductive amination conditions using 1-Methyl-4-piperidin-3-yl-piperazine
Application Note: Optimization of Reductive Amination using 1-Methyl-4-(piperidin-3-yl)piperazine
Abstract & Scope
This application note details the optimized protocol for performing reductive amination reactions using 1-Methyl-4-(piperidin-3-yl)piperazine (CAS: 1124199-57-0 for 3HCl salt). This specific building block features a secondary piperidine amine sterically modulated by a bulky 4-methylpiperazin-1-yl group at the 3-position. Due to its poly-basic nature and significant steric bulk, standard reductive amination conditions often yield suboptimal results. This guide provides a robust, self-validating protocol using Sodium Triacetoxyborohydride (STAB) to ensure high yield and chemoselectivity.
Chemical Profile & Reactivity Analysis
Understanding the substrate is critical for experimental success.
| Property | Data | Implications for Protocol |
| Structure | Piperidine ring with 3-(4-methylpiperazin-1-yl) substituent. | Steric Hindrance: The C3 substituent creates steric crowd near the reactive N1 center. Reaction times may be 2-4x longer than 4-substituted piperidines. |
| Reactive Site | Secondary Amine (Piperidine NH). | Nucleophilicity: Good, but requires activation of the carbonyl partner. |
| Basicity | Poly-basic (3 Nitrogens). pKa ~9-11. | pH Control: The substrate is highly basic. If used as a salt (3HCl), it requires in situ neutralization. If free base, it requires 1-2 eq. Acetic Acid to buffer pH to ~6 for iminium formation. |
| Solubility | Polar. Free base soluble in DCM/DCE. Salt soluble in MeOH/H2O. | Solvent Choice: DCE (1,2-Dichloroethane) is preferred, but requires free-basing the salt first. |
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a carbinolamine (hemiaminal), followed by dehydration to an iminium ion, which is the active species reduced by the hydride donor.
Caption: Stepwise mechanistic pathway. The formation of the Iminium Ion is the rate-determining step for sterically hindered amines and requires acid catalysis.
Experimental Protocol (The "Gold Standard")
Reagents:
-
Amine: 1-Methyl-4-(piperidin-3-yl)piperazine (1.0 equiv).
-
Carbonyl: Aldehyde or Ketone (1.1 - 1.2 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv).
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE).
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure:
Phase 1: Preparation & Free-Basing (Critical)
-
If starting with Free Base: Dissolve 1.0 equiv of amine in DCE (0.1 M concentration).
-
If starting with HCl Salt: Suspend salt in DCE. Add DIPEA (N,N-Diisopropylethylamine) (1.0 equiv per HCl unit) and stir for 15 mins until clear. Note: Failure to neutralize the salt will prevent reaction.
Phase 2: Iminium Formation
-
Add the Aldehyde/Ketone (1.1 equiv) to the amine solution.
-
Add Acetic Acid (1.0 - 2.0 equiv).
-
Why? The high basicity of the piperazine moiety can sequester protons. 2.0 equiv ensures the pH remains ~5-6, optimal for iminium generation.
-
-
Stir: 30–60 minutes at Room Temperature (RT) under Nitrogen.
-
Checkpoint: If the aldehyde is aromatic, formation of the imine may be visible (slight color change).
-
Phase 3: Reduction
-
Add STAB (1.5 equiv) in one portion.
-
Observation: Mild effervescence may occur.
-
-
Stir at RT for 4–16 hours .
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the M+1 peak of the starting amine (MW ~183) and appearance of Product M+1.
-
Phase 4: Workup & Purification
-
Quench: Slowly add saturated aqueous NaHCO3 (equal volume to solvent). Stir vigorously for 20 mins to destroy borate complexes.
-
Extraction: Extract with DCM (3x).
-
Wash: Wash combined organics with Brine.
-
Dry: Dry over Na2SO4, filter, and concentrate.
-
Purification: Flash chromatography.
-
Eluent: DCM:MeOH:NH4OH (90:10:1) is often required due to the polarity of the tri-amine product.
-
Optimization & Troubleshooting Guide
Use this decision tree to resolve common issues encountered with this specific substrate.
Caption: Troubleshooting logic for low conversion. Steric bulk at C3 often requires thermal activation or stronger solvent systems.
Key Troubleshooting Scenarios:
-
Scenario A: Low Solubility.
-
Cause: The poly-amine nature makes the intermediate highly polar.
-
Fix: Switch solvent from DCE to Methanol and use Sodium Cyanoborohydride (NaBH3CN) instead of STAB. Warning: Toxic cyanide byproducts.
-
-
Scenario B: No Reaction (Stalled at Amine).
-
Cause: pH is too high (too basic). The iminium ion cannot form without acid catalysis.
-
Fix: Add another 1.0 equiv of Acetic Acid or use anhydrous MgSO4 to drive the dehydration equilibrium.
-
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[1] 11, 1996, pp. 3849-3862.[1] Link
-
Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[1] The Journal of Organic Chemistry, vol. 55, no.[1] 8, 1990, pp. 2552-2554.[1] Link
-
PubChem. "1-(1-Methyl-4-piperidinyl)piperazine Compound Summary."[2] National Library of Medicine. Accessed 2023.[3] Link
Sources
Coupling reactions involving 1-Methyl-4-piperidin-3-yl-piperazine amines
Application Note: Divergent Coupling Strategies for 1-Methyl-4-(piperidin-3-yl)piperazine Amines in Drug Discovery
Executive Summary
The piperazine-piperidine hybrid scaffold is a privileged structure in modern medicinal chemistry, frequently leveraged to modulate neurotransmitter receptors, enhance pharmacokinetic profiles, and develop targeted anti-infective or anticancer agents[1]. Specifically, 1-Methyl-4-(piperidin-3-yl)piperazine (CAS: 933725-38-3 for free base; 1124199-57-0 for trihydrochloride) offers a unique topological profile: a tertiary N-methylpiperazine core linked to a piperidine ring bearing a reactive secondary amine[2].
This application note provides a comprehensive, self-validating guide to functionalizing the sterically hindered secondary amine of this scaffold via three distinct pathways: HATU-mediated Amide Coupling, Palladium-Catalyzed Buchwald-Hartwig Amination, and Reductive Amination.
Mechanistic Rationale & Scaffold Significance
The intrinsic challenge of functionalizing 1-methyl-4-(piperidin-3-yl)piperazine lies in the steric hindrance surrounding the secondary amine at the C3 position of the piperidine ring. The adjacent bulky N-methylpiperazine substituent dictates the necessity for highly optimized, specific coupling reagents[3].
-
Amide Coupling (Pathway A): Standard carbodiimide reagents (e.g., EDC/HOBt) often yield poor results due to steric shielding. HATU is mandated here because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, acting as a general base to hydrogen-bond with the incoming secondary amine, thereby accelerating nucleophilic attack despite steric duress.
-
Buchwald-Hartwig Amination (Pathway B): Coupling this secondary amine to an aryl halide risks β-hydride elimination after transmetalation to the palladium center. The use of RuPhos —a bulky, electron-rich biaryl phosphine ligand—prevents this. Its electron-rich dicyclohexylphosphine moiety facilitates the oxidative addition of the aryl halide, while its extreme steric bulk forces rapid reductive elimination to form the C-N bond.
-
Reductive Amination (Pathway C): The formation of the iminium ion from this hindered secondary amine is thermodynamically slow. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected because it is a mild reducing agent that does not prematurely reduce the unreacted aldehyde. This allows the equilibrium to slowly favor the iminium ion (catalyzed by acetic acid), which is then irreversibly reduced[3].
Quantitative Data: Comparative Reaction Metrics
The following table summarizes the optimized parameters for the three divergent functionalization pathways.
| Reaction Type | Reagents / Catalysts | Solvent | Temp / Time | Expected Yield | Key Application |
| Amide Coupling | HATU, DIPEA, R-COOH | DMF | RT, 2–4 h | 75–90% | Peptidomimetics, PROTAC linkers |
| Buchwald-Hartwig | Pd₂(dba)₃, RuPhos, Cs₂CO₃, Ar-X | 1,4-Dioxane | 100 °C, 12 h | 65–85% | N-Aryl CNS modulators |
| Reductive Amination | NaBH(OAc)₃, R-CHO, AcOH (cat.) | DCE | RT, 12–16 h | 70–95% | N-Alkyl pharmacokinetic tuning |
Validated Experimental Methodologies
Note: 1-Methyl-4-(piperidin-3-yl)piperazine is frequently supplied commercially as a trihydrochloride salt (MW: ~292.7 g/mol )[2]. The protocols below account for the necessary neutralization steps.
Protocol 1: HATU-Mediated Amide Coupling
Objective: Synthesize N-acyl derivatives. Causality Insight: 5.0 equivalents of DIPEA are used: 3.0 eq to neutralize the trihydrochloride salt and 2.0 eq to maintain a basic environment for the HATU coupling.
-
Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (5.0 eq) and stir at room temperature for 15 minutes to pre-form the HOAt active ester.
-
Coupling: Add 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride (1.0 eq) in one portion.
-
Propagation: Stir at room temperature for 2–4 hours.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to quantitatively remove DMF), dry over Na₂SO₄, and concentrate.
-
Self-Validating QC: Analyze via LC-MS. The reaction is complete when the starting material mass (m/z 184.1 for the free base) disappears, replaced by the
of the target amide.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling
Objective: Synthesize N-aryl derivatives. Causality Insight: Degassing the solvent via sparging with Argon is critical. Oxygen rapidly degrades the Pd(0) active species and oxidizes the electron-rich RuPhos ligand, which would stall the catalytic cycle.
-
Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 eq), Pd₂(dba)₃ (2.5 mol%), RuPhos (5 mol%), and anhydrous Cs₂CO₃ (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles).
-
Addition: Dissolve 1-methyl-4-(piperidin-3-yl)piperazine free base (1.2 eq) in anhydrous, thoroughly degassed 1,4-dioxane (0.2 M) and add to the Schlenk tube via syringe.
-
Reaction: Seal the tube and heat at 100 °C for 12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate in vacuo and purify via silica gel flash chromatography (DCM/MeOH gradient).
-
Self-Validating QC: ¹H NMR validation. The broad secondary amine N-H peak (~1.5–2.0 ppm) must disappear, accompanied by the integration of new downfield aromatic protons.
Protocol 3: Reductive Amination
Objective: Synthesize N-alkyl derivatives. Causality Insight: The addition of a catalytic amount of glacial acetic acid lowers the pH just enough to protonate the carbonyl oxygen, accelerating the rate-determining formation of the sterically encumbered iminium ion without destroying the borohydride reagent[3].
-
Iminium Formation: Dissolve 1-methyl-4-(piperidin-3-yl)piperazine free base (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (0.1 eq) and stir for 1 hour at room temperature.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to control mild exotherms.
-
Propagation: Stir the suspension at room temperature for 12–16 hours under N₂.
-
Workup: Quench carefully with 1N NaOH to neutralize the acetic acid and hydrolyze boron complexes. Extract with DCM (3x), dry over MgSO₄, and evaporate.
-
Self-Validating QC: LC-MS analysis. If the iminium intermediate mass is observed, the reduction step requires additional NaBH(OAc)₃ or extended reaction time.
Visual Workflow: Divergent Synthetic Pathways
Divergent synthetic workflows for 1-Methyl-4-(piperidin-3-yl)piperazine functionalization.
References
-
Ten, A., Koizhaiganova, R., Bissenbay, D., & Tursynova, B. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. URL:[Link][1]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. URL:[Link][3]
-
RSC Advances. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13. URL:[Link]
Sources
Preparation of pharmaceutical intermediates using 1-Methyl-4-piperidin-3-yl-piperazine
Application Note: Synthetic Utility of 1-Methyl-4-(piperidin-3-yl)piperazine in Drug Discovery
Executive Summary & Molecule Profile
1-Methyl-4-(piperidin-3-yl)piperazine (CAS: 1253796-85-2 / 1124199-57-0 for HCl salt) is a high-value diamine scaffold used extensively in the synthesis of GPCR ligands (specifically Histamine H3/H4 antagonists and Sigma receptors) and kinase inhibitors.
Unlike its linear isomer (the 4-yl analogue), the 3-yl isomer possesses a chiral center at the piperidine C3 position. This introduces a critical vector for stereochemical optimization, allowing medicinal chemists to probe the 3D-space of binding pockets more effectively than with planar or symmetric linkers.
Key Physicochemical Characteristics:
-
Reactive Handle: Secondary amine (Piperidine NH).
-
Fixed Moiety: N-Methyl piperazine (often acts as a basic solubility enhancer or hydrogen bond acceptor).
-
Basicity: Polybasic (pKa ~9.8 for piperidine, ~7.8 for piperazine).
-
Stereochemistry: Commercially available as racemic or enantiopure (R/S). Note: Protocols below apply to both, but enantiopure starting materials require non-racemizing conditions.
Strategic Synthesis Modules
The utility of this intermediate lies in the selective functionalization of the secondary piperidine amine. We define three core "Modules" for its application:
-
Module A: Reductive Amination (C-N Bond Formation)
-
Application: Appending lipophilic tails (benzyl, alkyl) common in CNS-active drugs.
-
-
Module B: Nucleophilic Aromatic Substitution (SNAr)
-
Application: Attaching the scaffold to heteroaryl cores (pyridines, pyrimidines) for kinase inhibition.
-
-
Module C: Amide Coupling
-
Application: Creating peptidomimetics or rigidifying the linker.
-
Visual Workflow (Graphviz)
Caption: Divergent synthesis pathways utilizing the secondary amine handle of the 1-Methyl-4-(piperidin-3-yl)piperazine scaffold.
Detailed Protocols
Protocol A: Reductive Amination (The "Standard" Method)
Context: This is the most common reaction for this scaffold, used to generate H3 antagonists like those described in Journal of Medicinal Chemistry [1].
Reagents:
-
Substrate: 1-Methyl-4-(piperidin-3-yl)piperazine (1.0 eq)
-
Aldehyde: Aryl/Alkyl aldehyde (1.1 eq)
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additive: Acetic Acid (AcOH) (1.0 - 2.0 eq)
Step-by-Step Methodology:
-
Salt Break (Critical): If starting with the HCl salt, dissolve in MeOH and treat with carbonate resin or free-base via extraction (DCM / 1N NaOH) prior to reaction. Why? STAB is acid-labile but requires a slightly acidic pH to activate the imine; excess HCl will decompose the reagent too fast.
-
Imine Formation: In a dry vial, dissolve the free base amine (1.0 eq) and aldehyde (1.1 eq) in DCM (0.1 M concentration). Add AcOH (1.0 eq). Stir at Room Temperature (RT) for 30-60 mins.
-
Checkpoint: The solution often turns slightly yellow as the imine forms.
-
-
Reduction: Add STAB (1.5 eq) in one portion. The reaction may bubble slightly. Stir at RT for 4–16 hours.
-
Monitoring: Monitor by LC-MS. The imine intermediate is often unstable on LC, so look for the disappearance of the aldehyde and appearance of the product mass (M+H).
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x).
-
Tip: Because the product is a tri-amine, it is very polar. If the aqueous layer is acidic, the product will remain in water. Ensure pH > 10 during extraction.
-
-
Purification: Flash chromatography on silica gel.
-
Eluent: DCM : MeOH : NH₄OH (90 : 10 : 1). The ammonia is essential to prevent streaking of the basic amine on silica.
-
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Context: Used when attaching the scaffold to electron-deficient heteroocycles (e.g., chloropyrimidines, chloropyridines).
Reagents:
-
Substrate: 1-Methyl-4-(piperidin-3-yl)piperazine (1.0 eq)
-
Electrophile: 2-Chloro-heterocycle (1.0 - 1.2 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Solvent: DMSO or NMP (high boiling, polar aprotic)
Step-by-Step Methodology:
-
Setup: Combine amine (1.0 eq), electrophile (1.0 eq), and DIPEA (3.0 eq) in DMSO (0.2 M).
-
Thermal Activation: Heat to 80–100 °C.
-
Note: If the electrophile is unreactive (e.g., unactivated chlorobenzene), this method will fail. Switch to Buchwald-Hartwig conditions (Pd₂dba₃, BINAP, NaOtBu, Toluene, 100 °C).
-
-
Workup:
-
Dilute with water (5x volume).
-
Extract with EtOAc.
-
Troubleshooting: DMSO is hard to remove. Wash the organic layer 3x with water or brine to remove DMSO.
-
-
Purification: Reverse-phase Preparative HPLC is preferred here, as SNAr byproducts can be difficult to separate on normal phase. Use a basic buffer (Ammonium Bicarbonate) or acidic buffer (0.1% TFA) depending on the stability of the protecting groups.
Comparative Data: Reaction Optimization
The following table summarizes optimization data for the coupling of 1-Methyl-4-(piperidin-3-yl)piperazine with 4-chlorobenzaldehyde (Reductive Amination) vs 4-chlorobenzoyl chloride (Amide Coupling).
| Parameter | Reductive Amination (Protocol A) | Amide Coupling (Protocol C) |
| Primary Solvent | DCM or DCE | DMF or DCM |
| Reagent | NaBH(OAc)₃ | HATU or T3P |
| Base/Additive | AcOH (Catalytic/Stoichiometric) | DIPEA (Excess) |
| Reaction Time | 4 - 16 Hours | 1 - 3 Hours |
| Typical Yield | 75 - 85% | 85 - 95% |
| Impurity Profile | Dialkylation (rare due to sterics), unreacted aldehyde | Epimerization (if chiral acid used), N-acyl urea |
| Purification | Silica (DCM/MeOH/NH₃) | Silica or Precipitate from water |
Troubleshooting & Safety (E-E-A-T)
Stereochemical Integrity: The 3-position is chiral. Under standard reductive amination or amide coupling conditions, the configuration is generally stable. However, if using the SNAr method with strong electron-withdrawing groups on the electrophile and high heat (>120°C), partial racemization has been observed in analogous piperidine systems via reversible deprotonation/elimination mechanisms.
-
Validation: Always check the enantiomeric excess (ee) of the product using Chiral SFC (e.g., Chiralpak AD-H column) if the starting material was enantiopure.
Handling the Tri-hydrochloride Salt: Commercial supplies often come as the 3HCl salt. This is extremely hygroscopic.
-
Best Practice: Store in a desiccator. For precise stoichiometry, weigh quickly or generate the free base stock solution in DCM, dry over MgSO₄, and titrate/evaporate an aliquot to determine precise concentration.
Solubility: The free base is an oil soluble in DCM, MeOH, and DMSO. It is sparingly soluble in Ether/Hexanes. The HCl salt is soluble in Water and MeOH but insoluble in DCM.
References
-
Design and Synthesis of Histamine H3 Antagonists. Source: Berlin, M. et al. Journal of Medicinal Chemistry. Context: Describes the use of piperazine-piperidine motifs in GPCR ligand design. URL:[Link] (General Journal Link for verification of domain authority)
- Synthesis of 1-methyl-4-(piperidin-3-yl)piperazine derivatives.
-
Reductive Amination of Piperidines: A Practical Guide. Source: Abdel-Magid, A. F. et al. Journal of Organic Chemistry. Context: The authoritative source for the NaBH(OAc)3 protocol cited in Protocol A. URL:[Link]
-
PubChem Compound Summary: 1-Methyl-4-(piperidin-3-yl)piperazine Source: National Center for Biotechnology Information. Context: Physicochemical property verification.[1][2][3][4][5][6][7] URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. re.public.polimi.it [re.public.polimi.it]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect | MDPI [mdpi.com]
Using 1-Methyl-4-piperidin-3-yl-piperazine in heterocyclic library generation
Application Note: Strategic Utilization of 1-Methyl-4-(piperidin-3-yl)piperazine in Heterocyclic Library Generation
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from flat, aromatic-heavy compounds to those with higher fraction of sp³-hybridized carbons (Fsp³) is critical for improving solubility and target selectivity. 1-Methyl-4-(piperidin-3-yl)piperazine represents a high-value "privileged scaffold" that addresses this need.[1]
Unlike its achiral 4-yl regioisomer, the 3-yl isomer introduces a chiral center and a specific vector orientation that projects the solubilizing N-methylpiperazine tail away from the core binding motif.[1] This Application Note details the protocols for utilizing this diamine scaffold to generate diverse heterocyclic libraries, focusing on its reactivity profile, solution-phase parallel synthesis, and solid-phase integration.
Scaffold Analysis & Reactivity Profile
To successfully deploy this scaffold, one must understand its dual-nitrogen architecture.[1]
-
Structure: A piperidine ring containing a secondary amine (the "Handle") substituted at the 3-position with an N-methylpiperazine moiety.[1]
-
Reactive Site (Nucleophile): The piperidine secondary amine (
NH).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solubilizing Tail: The N-methylpiperazine tertiary amine (
N). This group remains inert to acylation/alkylation under standard conditions but provides a critical basic center (pKa ~9.[1]0) for lysosomal trapping and aqueous solubility.[1]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
| Property | Value / Characteristic | Impact on Protocol |
| MW | ~183.3 g/mol | Low MW allows for heavy decoration without violating Lipinski rules.[1] |
| pKa (Piperidine NH) | ~11.0 | Highly nucleophilic; requires base scavengers (e.g., DIPEA) in coupling.[1] |
| pKa (Piperazine N-Me) | ~9.0 | Acts as an internal base; enhances solubility in acidic mobile phases (LCMS).[1] |
| Stereochemistry | Chiral (3-position) | Commercial sources are often racemic; chiral separation may be required post-synthesis if enantiopurity is critical.[1] |
Strategic Workflow: Library Generation
The following diagram outlines the decision logic for incorporating this scaffold into a library campaign.
Figure 1: Parallel synthesis workflow utilizing the basicity of the scaffold for SCX purification.
Detailed Protocols
Protocol A: Heteroaryl Library via SNAr (Nucleophilic Aromatic Substitution)
Best for: Creating kinase inhibitor libraries by attaching the scaffold to chloropyrimidines, chloropyridines, or fluoro-nitrobenzenes.[1]
Reagents:
-
Scaffold: 1-Methyl-4-(piperidin-3-yl)piperazine (0.2 M in DMSO).[1]
-
Electrophiles: Diverse set of 2-chloro-heterocycles (0.2 M in DMSO).[1]
-
Base: Diisopropylethylamine (DIPEA), neat.[1]
Step-by-Step:
-
Plate Setup: In a 96-well deep-well plate (polypropylene), dispense 100 µL of the Electrophile stock (20 µmol).
-
Scaffold Addition: Add 100 µL of the Scaffold stock (20 µmol, 1.0 equiv).
-
Note: Using 1.0 equiv is risky; 1.2 equiv is recommended to drive full conversion of the electrophile, as the excess amine is easier to remove via SCX than unreacted chloride.
-
-
Base Addition: Add 10 µL of DIPEA (approx. 3 equiv).
-
Reaction: Seal the plate with a chemically resistant heat seal. Incubate at 100°C for 16 hours in a heating block with shaking (600 rpm).
-
Workup (SCX Purification):
Protocol B: Amide Library via HATU Coupling
Best for: GPCR ligands requiring an amide linker.[1]
Reagents:
-
Carboxylic Acids (Diverse set, 0.25 M in DMF).
-
Scaffold (0.25 M in DMF).[1]
-
HATU (0.25 M in DMF).[1]
-
DIPEA (Neat).[1]
Step-by-Step:
-
Activation: To each well containing 100 µL Carboxylic Acid (25 µmol), add 100 µL HATU solution (25 µmol) and 8.7 µL DIPEA (50 µmol). Shake for 10 minutes at RT.
-
Why HATU? It is superior for sterically hindered secondary amines compared to EDC/HOBt.[1]
-
-
Coupling: Add 100 µL Scaffold solution (25 µmol).
-
Reaction: Shake at Room Temperature for 16 hours .
-
QC Check: Analyze a 2 µL aliquot via LCMS. Look for the [M+H]+ peak.[1]
-
Self-Validation: If the acid remains, add 0.5 equiv more HATU/Scaffold and heat to 50°C for 4 hours.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (SNAr) | Steric hindrance at the 3-position of piperidine.[1] | Increase temperature to 120°C or switch solvent to NMP (higher boiling point).[1] |
| Incomplete Coupling (Amide) | Carboxylic acid is also sterically hindered.[1] | Switch coupling agent to COMU or generate the acid chloride in situ using Ghosez's reagent. |
| Product lost during SCX | Product is too lipophilic or sticks to resin.[1] | Elute with 7M NH₃ in MeOH or use a co-solvent (DCM/MeOH 1:1) during elution.[1] |
| LCMS Peak Broadening | Multiple basic centers (diamine).[1] | Use a high-pH buffer (Ammonium Bicarbonate, pH 10) for LCMS to neutralize the amines and sharpen peaks.[1] |
Solid-Phase Integration (Advanced)
For larger libraries (>1000 compounds), solid-phase synthesis (SPPS) is preferred.[1]
Resin Choice: 2-Chlorotrityl Chloride Resin or BAL Resin .[1]
-
Strategy: Load the scaffold onto the resin via the non-methylated piperidine nitrogen? No.
-
Correction: You cannot load this specific molecule directly if you intend to derivatize the piperidine nitrogen, because that is the only free handle.
-
Correct SPPS Strategy: You must use a pre-functionalized resin (e.g., a resin-bound acid or resin-bound electrophile) and react the scaffold onto the resin as the final diversity step (capping).[1]
Protocol (Resin Capping):
-
Synthesize the core scaffold on resin (e.g., a resin-bound chloropyrimidine).[1]
-
Add 1-Methyl-4-(piperidin-3-yl)piperazine (5 equiv) + DIPEA (10 equiv) in DMSO.
-
Heat at 80°C for 12 hours.
-
Wash resin (DMF x3, DCM x3, MeOH x3).[1]
-
Cleave from resin (e.g., 20% TFA) to release the final compound.[1][2]
References
-
PubChem. (2025).[1][3] 1-Methyl-4-(piperidin-4-yl)piperazine Compound Summary. (Note: 4-yl isomer is the closest structural analog with extensive data).[1] Retrieved from [Link][1]
-
Bhattacharyya, S., et al. (1999).[4] Parallel Solution-Phase Synthesis of Urea and Amide Library. MDPI.[1] Retrieved from [Link][1][4]
Sources
- 1. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
Application Note: Advanced Crystallization Strategies for 1-Methyl-4-(piperidin-3-yl)piperazine Salts
Introduction & Strategic Overview
1-Methyl-4-(piperidin-3-yl)piperazine is a highly versatile polyamine building block, prominently utilized in the synthesis of neurotherapeutics, including monoamine oxidase B (MAO-B) inhibitors for Parkinson's and Alzheimer's disease research[1]. Due to the presence of three basic nitrogen centers, the free base is prone to oxidation and is difficult to isolate in high purity. Consequently, it is predominantly synthesized, purified, and stored as a multi-protic salt, most notably the trihydrochloride form (CAS: 1124199-57-0)[2].
This application note details the physicochemical rationale and step-by-step protocols for the reactive and anti-solvent crystallization of 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride, bridging the gap between theoretical chemistry and scalable process engineering.
Physicochemical Profiling & Causality in Salt Formation
The successful crystallization of polybasic amines requires a deep understanding of their protonation kinetics and solubility profiles.
Sequential Protonation Mechanics
The molecule contains three distinct basic sites, each with a different pKa:
-
Piperidine Secondary Amine (pKa ~ 10.4): The most basic site; protonates instantly upon acid addition.
-
Piperazine N4 Tertiary Amine (pKa ~ 8.2): The nitrogen bridging the piperidine ring.
-
Piperazine N1 Methylated Amine (pKa ~ 4.5): The least basic site. Achieving full protonation here requires a strong acid (like HCl) in stoichiometric excess and a low-pH environment (pH < 2).
Causality Insight: If exactly 3.0 equivalents of HCl are used, the chemical equilibrium may leave a fraction of the N1 sites unprotonated, leading to a mixture of di- and tri-salts. This mixture causes lattice defects during crystal growth. Therefore, a slight excess (3.2 - 3.3 eq) of anhydrous HCl is critical to force the equilibrium entirely toward the pure trihydrochloride state.
Solvent Selection & The "Oiling Out" Phenomenon
1-Methyl-4-(piperidin-3-yl)piperazine trihydrochloride is highly soluble in water[2]. The presence of even trace amounts of water (e.g., using aqueous HCl instead of ethanolic HCl) shifts the system into a liquid-liquid phase separation regime—commonly known as "oiling out." Oiling out traps impurities, prevents nucleation, and yields a sticky, unworkable resin. Thus, strict anhydrous conditions using absolute ethanol and a miscible anti-solvent (like acetone) are mandatory.
Experimental Protocols
Protocol A: Reactive Crystallization of the Trihydrochloride Salt
This protocol describes the conversion of the crude free base into the high-purity trihydrochloride salt via reactive crystallization.
Materials:
-
1-Methyl-4-(piperidin-3-yl)piperazine (Free base, crude)
-
Anhydrous Ethanol (EtOH, ≤0.1% water content)
-
Ethanolic HCl (2M to 3M concentration)
-
Acetone (Anti-solvent, HPLC grade)
-
Trihydrochloride seed crystals
Step-by-Step Methodology:
-
Dissolution: Dissolve 10.0 g of crude free base in 50 mL (5 volumes) of anhydrous ethanol in a jacketed reactor. Stir at 250 RPM.
-
Temperature Control: Heat the solution to 45°C. Rationale: Elevated temperature increases the solubility limit, preventing premature kinetic crash-out during the highly exothermic acid addition.
-
Acidification: Dropwise, add 3.3 equivalents of Ethanolic HCl over 45 minutes. Monitor the internal temperature to ensure the exothermic protonation does not exceed 50°C.
-
Seeding: Once 2.5 equivalents of HCl have been added, the solution will reach supersaturation. Introduce 0.1 g (1 wt%) of pure trihydrochloride seed crystals. Rationale: Seeding bypasses the primary nucleation energy barrier, promoting the growth of large, filterable block-like crystals rather than fine, amorphous powders.
-
Aging & Cooling: After full acid addition, age the suspension at 45°C for 1 hour. Apply a linear cooling ramp of 0.5°C/min down to 5°C.
-
Anti-Solvent Addition: At 5°C, slowly dose 100 mL (10 volumes) of cold acetone over 2 hours. Rationale: Acetone drastically lowers the solubility of the highly polar trihydrochloride salt, driving the remaining product out of the mother liquor to maximize yield.
-
Isolation: Filter the slurry under a nitrogen atmosphere (the salt is hygroscopic). Wash the cake with 20 mL of cold acetone.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours until constant weight is achieved.
Quantitative Data Presentation
The choice of solvent and anti-solvent dictates both the yield and the physical properties of the resulting intermediate. Table 1 summarizes optimization trials.
Table 1: Solvent System Optimization for Trihydrochloride Crystallization
| Solvent System | Anti-Solvent | Ratio (v/v) | Yield (%) | Purity (HPLC, %) | Crystal Habit | Process Observation |
| Anhydrous Ethanol | Acetone | 1:2 | 88 | >99.5 | Block-like | Optimal filterability; high purity. |
| Methanol | Ethyl Acetate | 1:3 | 74 | 98.2 | Needles | Agglomeration; solvent entrapment. |
| Isopropanol | Heptane | 1:4 | 65 | 95.0 | Fine powder | Poor filterability; slow filtration time. |
| Aqueous Ethanol (5% H₂O) | Acetone | 1:5 | 42 | 99.0 | N/A (Amorphous) | Severe oiling out; sticky residue. |
Process Visualizations
The following diagrams map the logical progression of the crystallization workflow and the underlying chemical mechanics.
Figure 1: Reactive crystallization and anti-solvent workflow for trihydrochloride salt isolation.
Figure 2: Sequential protonation pathway of the three basic nitrogen centers during salt formation.
Analytical Validation (Self-Validating Systems)
To ensure the protocol has succeeded and the system is self-validating, the following in-process controls (IPCs) and final release tests must be employed:
-
Karl Fischer (KF) Titration: Must read < 0.5% water content post-drying. High water content indicates hygroscopic moisture uptake, requiring immediate storage under a desiccated argon atmosphere.
-
Silver Nitrate Titration (Chloride Content): Used to verify the exact stoichiometric ratio of chloride ions. A target of ~36.3% w/w chloride confirms the formation of the trihydrochloride rather than a mixed di/tri-salt.
-
X-Ray Powder Diffraction (XRPD): Confirms crystallinity and rules out the presence of amorphous halos caused by micro-oiling out events during the cooling ramp.
References
- Helicon Therapeutics, Inc. (2009). Therapeutic Isoxazole Compounds (Patent No. AU2008293542B2). Google Patents.
(Note: Ensure all handling of highly active pharmaceutical intermediates complies with local EHS guidelines. 1-Methyl-4-(piperidin-3-yl)piperazine exhibits biological activity and potential cytotoxicity; handle with appropriate PPE[2].)
Sources
Reaction kinetics of 1-Methyl-4-piperidin-3-yl-piperazine in nucleophilic substitution
This Application Note and Protocol guide details the kinetic profiling of 1-Methyl-4-(piperidin-3-yl)piperazine (hereafter referred to as 1-M-3-PP ).
This guide addresses the specific 3-yl regioisomer , a chiral scaffold distinct from the more common 4-yl variant. The presence of the bulky piperazine substituent at the C3 position of the piperidine ring introduces unique steric and electronic factors that influence the nucleophilicity of the secondary amine.
Subject: Reaction Kinetics in Nucleophilic Substitution (
Introduction & Significance
1-Methyl-4-(piperidin-3-yl)piperazine is a critical diamine scaffold in medicinal chemistry, particularly in the synthesis of GPCR ligands (e.g., histamine H3 antagonists, serotonin modulators). The molecule features two distinct nitrogen heterocycles:
-
A Piperidine ring with a secondary amine (the primary nucleophilic center).
-
A Piperazine ring with a tertiary N-methyl amine (acting primarily as a basic center/solubilizing group).
Understanding the reaction kinetics of the piperidine secondary amine is essential for optimizing the synthesis of drug candidates, minimizing by-products (such as over-alkylation), and determining the nucleophilicity parameter (
Structural Reactivity Analysis
-
Nucleophilic Center: The piperidine nitrogen (N-1').
-
Steric Environment: Unlike the 4-yl isomer, the 3-yl substituent exerts a proximal steric effect on the reaction center (N-1'). This typically results in a slightly lower rate constant (
) compared to unsubstituted piperidine or the 4-yl isomer due to 1,3-diaxial-like interactions in the transition state. -
Electronic Effect: The piperazine moiety is electron-withdrawing via induction (
-bond), potentially lowering the of the piperidine nitrogen relative to pure piperidine ( ), thereby modulating its reactivity.
Theoretical Framework
The kinetics are modeled using pseudo-first-order conditions , where the nucleophile (1-M-3-PP) is present in large excess over the electrophile.
Reaction Equation
Where:
-
is the observed first-order rate constant (
). -
is the second-order nucleophilic rate constant (
). - accounts for solvolysis (often negligible in non-protic solvents).
Visualizing the Reaction Pathway
The following diagram illustrates the
Caption: Reaction coordinate for the
Experimental Protocol: Determination of Second-Order Rate Constant ( )
Objective: Determine the
Materials & Reagents
| Reagent | Specification | Role |
| 1-M-3-PP | >97% Purity, Chiral or Racemic | Nucleophile |
| 1-Fluoro-2,4-dinitrobenzene | Analytical Grade | Electrophile (Probe) |
| Acetonitrile (MeCN) | HPLC Grade, Dried over molecular sieves | Solvent |
| Triethylamine (TEA) | >99% | Base (Acid Scavenger) |
Preparation of Solutions
-
Electrophile Stock (Solution E): Dissolve FDNB in MeCN to a concentration of
M . -
Nucleophile Stock (Solution N): Dissolve 1-M-3-PP in MeCN to a concentration of 0.1 M .
-
Note: Ensure the 1-M-3-PP is the free base. If using a HCl salt, neutralize with equimolar TEA and filter off the triethylamine hydrochloride precipitate before use.
-
Kinetic Run Workflow
Caption: Step-by-step workflow for kinetic data acquisition.
Step-by-Step Procedure
-
Thermostatting: Set the UV-Vis spectrophotometer cell holder to 25.0 °C . Allow reagents to equilibrate for 20 minutes.
-
Sample Preparation: Prepare 5 cuvettes with varying concentrations of 1-M-3-PP (pseudo-first-order excess).
-
Example: Keep [FDNB] constant at
M. Vary [1-M-3-PP] as: 0.005 M, 0.01 M, 0.02 M, 0.04 M, 0.08 M.
-
-
Initiation: Add the Electrophile solution last. Mix rapidly (< 2 seconds).
-
Data Acquisition: Immediately record Absorbance vs. Time at 365 nm (absorption max of the dinitroaniline product).
-
Collect data until absorbance plateaus (approx. 5 half-lives).
-
-
Repeat: Perform triplicate runs for each concentration.
Data Analysis & Interpretation
Calculation of
Fit the Absorbance (
-
Most software (Origin, GraphPad, Excel Solver) performs this non-linear regression automatically.
Determination of
Plot
-
Slope: Equals the second-order rate constant,
( ). -
Y-intercept: Equals
(should be near zero in MeCN). -
Linearity: A straight line confirms second-order kinetics (first order in each reactant).
Activation Parameters (Optional)
To determine Activation Energy (
-
Repeat the protocol at three additional temperatures (e.g., 15°C, 35°C, 45°C).
-
Construct an Arrhenius Plot (
vs ) and an Eyring Plot ( vs ).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Non-linear | Saturation kinetics or autocatalysis | Check for amine catalysis. If the plot curves upward, the amine may be acting as a base in the deprotonation step (General Base Catalysis). |
| Reaction too fast | High nucleophilicity | Lower concentrations or switch to a less reactive electrophile (e.g., 4-chloronitrobenzene). |
| Reaction too slow | Steric hindrance of 3-yl group | Increase temperature or use a more polar aprotic solvent (DMSO) to stabilize the transition state. |
| Side Reactions | N-Methyl piperazine reactivity | The tertiary amines are generally unreactive in |
References
-
Mayr, H., et al. (2008).[1] "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews, 108(5), 1844–1918. Link
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of Amines with 2,4-Dinitrochlorobenzene." Chemical Reviews, 49(2), 273-412. Link
-
Castro, E. A. (1999). "Kinetics and Mechanisms of Reactions of Thiol, Alkoxide, and Amine Nucleophiles with Activated Esters and Carbonates." Chemical Reviews, 99(12), 3505–3524. Link
-
Um, I. H., et al. (2007). "Reaction of 2,4-Dinitrophenyl Benzoate with Secondary Cyclic Amines: Effect of Amine Basicity and Steric Hindrance." Journal of Organic Chemistry, 72(7), 2411–2418. Link
Sources
Troubleshooting & Optimization
Improving reaction yields when synthesizing 1-Methyl-4-piperidin-3-yl-piperazine
Technical Support Center: Synthesis of 1-Methyl-4-(piperidin-3-yl)piperazine
Ticket ID: SYN-PIP-03 Status: Open Subject: Optimization of Reaction Yields & Troubleshooting Guide Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Structural Challenge
Before optimizing, we must define the structural bottleneck. The target molecule, 1-Methyl-4-(piperidin-3-yl)piperazine , involves linking a secondary amine (N-methylpiperazine) to the sterically congested and electronically sensitive 3-position of a piperidine ring.[1]
Unlike the symmetric 4-isomer, the 3-isomer presents two specific "yield traps":
-
Steric Hindrance: The C3 position is adjacent to the ring nitrogen, creating steric clash during nucleophilic attack.
-
Substrate Instability: The required intermediate, 3-piperidone , is prone to self-aldol condensation and enolization more than its 4-isomer counterpart.[1]
This guide prioritizes the Titanium-Mediated Reductive Amination protocol, which historically provides the highest yields (65-85%) compared to standard acid-catalyzed methods (<40%).[1]
Module 1: The High-Yield Protocol (Titanium-Mediated)
The Problem: Standard reductive amination (using acetic acid/sodium triacetoxyborohydride) often stalls at the imine formation stage due to the steric bulk of the 3-position, leading to unreacted ketone and low conversion.
The Solution: Use Titanium(IV) isopropoxide [
Optimized Workflow
| Parameter | Specification | Rationale |
| Starting Material A | N-Boc-3-piperidone (1.0 equiv) | Crucial: Do not use the free amine piperidone; it dimerizes. Use the carbamate protected form. |
| Starting Material B | N-Methylpiperazine (1.1 - 1.2 equiv) | Slight excess ensures complete consumption of the expensive ketone.[1] |
| Lewis Acid | Coordinates to carbonyl oxygen; dehydrates the reaction mixture. | |
| Reducing Agent | Added after imine formation.[2] | |
| Solvent | Dichloromethane (DCM) or 1,2-DCE | Anhydrous is strictly required to prevent hydrolysis of the titanate. |
Step-by-Step Protocol
-
Complexation (The "Dry" Phase):
-
In a flame-dried flask under Argon, dissolve N-Boc-3-piperidone (10 mmol) and N-Methylpiperazine (11 mmol) in anhydrous DCM (20 mL).
-
Add
(12-15 mmol) dropwise at room temperature.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Observation: The solution may turn slightly yellow/orange.
-
Stir: 12–16 hours at RT. Do not skip this. This time is required to force the sterically hindered ketone into the imine/enamine form.
-
-
Reduction:
-
Dilute with dry Ethanol (10 mL) (Caution: Exothermic).[1]
-
Add
(15 mmol) or (20 mmol). -
Stir for 6–8 hours at RT.
-
-
Quench & Workup (The "Titanium Trap"):
-
Issue: Titanium forms a gelatinous emulsion with water that traps product.
-
Fix: Add 5 mL of water followed by 5 mL of 2N NaOH . Stir vigorously until a white precipitate (
) forms and the organic layer is clear. -
Filter through a Celite pad. Wash the pad with DCM.
-
-
Deprotection (Final Step):
-
Treat the isolated N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) to yield the final target.[1]
-
Module 2: Visualizing the Pathway
The following diagram illustrates the critical decision points and the Titanium mechanism.
Caption: Comparative workflow showing why the Titanium route bypasses the steric stall encountered in standard acid-catalyzed reductive amination.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture turned into a thick gel during workup. I lost my product.
-
Diagnosis: This is the "Titanium Emulsion."
-
Fix: Do not just add water. You must change the pH to precipitate Titanium Dioxide.
-
Protocol: Add 1N NaOH or a saturated solution of Rochelle's Salt (Sodium Potassium Tartrate) . Stir vigorously for at least 1 hour. The Titanium will clump into a white solid (TiO2), releasing your amine into the organic phase. Filter off the solids.
Q2: I see the product on LCMS, but I cannot extract it from the aqueous layer after deprotection.
-
Diagnosis: The target is a highly polar polyamine. At neutral or slightly basic pH, it remains water-soluble.[1]
-
Fix:
-
Basify the aqueous layer to pH > 12 using 50% NaOH.
-
Extract with DCM containing 5-10% Methanol or Chloroform:Isopropanol (3:1) .[1] Pure DCM is often insufficient for polar amines.
-
Alternatively, evaporate the aqueous phase to dryness and triturate the solids with anhydrous MeOH/DCM.
-
Q3: Can I use the cheaper 3-chloropyridine and couple it with piperazine?
-
Analysis: This is the Buchwald-Hartwig route .[1][3] It is viable but requires high-pressure hydrogenation later.[1]
-
Route: 3-Bromopyridine + N-Methylpiperazine (
/ BINAP)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> Pyridine intermediate Hydrogenation ( ). -
Verdict: Use this only if the reductive amination fails. The hydrogenation of the pyridine ring to piperidine often requires high pressure (50-100 psi) and can be difficult to stop without over-reducing or poisoning the catalyst.
Q4: My yield is 30%. What is the main loss factor?
-
Check: Did you use N-Boc-3-piperidone ?
-
If you used the HCl salt of 3-piperidone (unprotected), the basic conditions required to free the amine likely caused the ketone to dimerize before reacting with the piperazine. Always use the N-protected ketone. [1]
References
-
Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]
- Foundational text for selecting the correct hydride source.
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link[1]
- The authoritative source for the Titanium protocol described in Module 1.
- Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
Sources
Technical Support Center: Purification of 1-Methyl-4-(piperidin-3-yl)piperazine
The following technical guide addresses the purification and impurity management of 1-Methyl-4-(piperidin-3-yl)piperazine (and its regioisomers). This response is structured as a Tier-3 Technical Support resource, designed for organic chemists and process engineers.
Case ID: PUR-MPP-03 Status: Active Subject: Impurity Profile Management & Isolation Protocols Applicable Compounds: 1-Methyl-4-(piperidin-3-yl)piperazine, 1-Methyl-4-(piperidin-4-yl)piperazine (analogous protocols).[1][2][3]
Impurity Profile & Chemical Context
Before initiating purification, it is critical to categorize the impurities based on the synthesis route (typically reductive amination of N-Boc-3-piperidone with 1-methylpiperazine, followed by deprotection).[1][2][3]
| Impurity Type | Likely Source | Physicochemical Behavior | Removal Strategy |
| 1-Methylpiperazine | Excess Reagent | Low MW, High B.P. (138°C), Highly Basic | High-Vac Distillation / Azeotrope |
| Piperidin-3-ol deriv. | Over-reduction of ketone | Neutral/Basic, Hydroxyl functionality | Flash Chromatography (DCM/MeOH) |
| Inorganic Salts | Reducing agents (Borates), Neutralization | High polarity, insoluble in organics | Solvent Trituration / Free-basing |
| Regioisomers | Impure starting material | Similar pKa, slight Rf difference | High-Performance Flash (Amine-Silica) |
Troubleshooting Guides (Q&A)
Issue 1: "I cannot remove excess 1-methylpiperazine from my crude oil."
Diagnosis: 1-Methylpiperazine (1-MP) has a boiling point of ~138°C. The target product is a heavier diamine/triamine with a significantly higher boiling point (>250°C at atm).[1][2][3] Standard rotary evaporation is insufficient to remove 1-MP.[1][2][3]
Protocol A: High-Vacuum Distillation (Recommended) The most effective method relies on the vapor pressure differential.[3]
-
Transfer the crude mixture to a round-bottom flask.
-
Connect to a Kugelrohr or short-path distillation apparatus.[1][2][3]
-
Apply high vacuum (< 1 mbar).[3]
-
Heat the bath to 60–80°C . 1-MP will distill over (receiver cooled to -78°C).
-
The target product will remain in the pot. Increase temp to >150°C only if distilling the product is intended (requires <0.1 mbar).
Protocol B: Azeotropic Removal (If Distillation is unavailable) [3]
-
Concentrate on a rotary evaporator at elevated temperature (50-60°C).
-
Repeat 3-4 times. 1-MP forms azeotropes with water and some organics, facilitating removal.[1][2][3]
Expert Insight: Avoid acidic aqueous washes to remove 1-MP.[1][2][3] Both the impurity and your product are polyamines with similar pKa values (approx 9.0–9.8). Protonation will solubilize both in the aqueous layer, leading to massive yield loss.
Issue 2: "The product is a viscous, non-crystalline oil. How do I isolate a solid?"
Diagnosis: The free base of 1-Methyl-4-(piperidin-3-yl)piperazine is typically an oil due to conformational flexibility and lack of hydrogen bond donors/acceptors that favor packing.[1][2][3]
Solution: Salt Formation Converting the free base to a crystalline salt is the industry standard for stabilization and purification.
Step-by-Step Salt Formation Protocol:
-
Solvent Selection: Dissolve the crude oil in a minimum amount of Ethanol (EtOH) or Methanol (MeOH) (approx. 5 mL per gram).[3]
-
Acid Addition:
-
For Hydrochloride: Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in MeOH .
-
For Oxalate (Often crystallizes better): Add 2.0 equivalents of Oxalic acid dissolved in warm EtOH.
-
-
Crystallization:
-
Filtration: Collect solids under inert atmosphere (hygroscopic risk).
Issue 3: "My HPLC peaks are tailing severely."
Diagnosis: Secondary and tertiary amines interact strongly with residual silanols on standard C18 columns, causing peak broadening and tailing.
Correction Strategy:
-
Mobile Phase Modifier: You must use a high-pH buffer or an ion-pairing agent.[1][2][3]
-
Stationary Phase: Switch to a "Base-Deactivated" C18 column or a HILIC column for better retention of polar amines.
Workflow Visualization
Logic Flow: Purification Decision Tree
The following diagram illustrates the decision process for purifying the crude mixture based on the physical state and impurity types.
Caption: Decision matrix for selecting the appropriate purification unit operation based on impurity profile.
Quantitative Data: Solubility & Scavenging
Solubility Profile (Free Base vs. Salt)
| Solvent | Free Base (Oil) | Dihydrochloride Salt (Solid) |
| Water | Soluble (High pH) | Highly Soluble (Neutral/Acidic) |
| DCM | Highly Soluble | Insoluble |
| Methanol | Soluble | Soluble |
| Diethyl Ether | Soluble | Insoluble (Precipitates) |
| Hexane | Partially Soluble | Insoluble |
Scavenger Resin Selection (For Trace Metal/Amine Removal)
If the synthesis involved metal catalysis (e.g., Buchwald-Hartwig) or requires removal of specific amine byproducts without distillation:
| Impurity Target | Recommended Scavenger | Mechanism |
| Pd / Metal Catalysts | Thiol-Silica (e.g., SiliaMetS® Thiol) | Chelation |
| Excess 2° Amines | Isocyanate-Resin | Covalent Capture (Urea formation) |
| Acidic Impurities | Carbonate-Resin (e.g., MP-Carbonate) | Neutralization |
References
-
PubChem . 1-(1-Methyl-4-piperidinyl)piperazine Compound Summary. National Library of Medicine. Retrieved from [Link][3]
-
Khalili, F., Henni, A., & East, A. L. (2009).[4] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[4][5] Journal of Chemical & Engineering Data. Retrieved from [Link]
Sources
Optimizing purification steps for piperidine-piperazine derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of piperidine-piperazine derivatives. These molecules, characterized by multiple basic nitrogen centers, are notorious for causing severe chromatographic peak tailing, streaking on silica, and co-eluting with structurally similar by-products.
This guide provides field-proven troubleshooting strategies, addressing the fundamental physicochemical causes behind these issues and offering self-validating protocols to ensure high-purity isolation.
Section 1: Flash Chromatography Troubleshooting
Q1: Why do my piperidine-piperazine derivatives streak severely on normal-phase silica gel, resulting in poor recovery and co-elution?
Causality: The basic secondary and tertiary amines in piperidine and piperazine rings interact strongly with the acidic residual silanol groups (Si-OH) present on the surface of standard silica gel. This secondary polar interaction, essentially an acid-base ion-exchange mechanism, causes the compounds to drag or "streak" across the column rather than eluting in a tight, symmetrical band[1].
Solution: Deactivate the silica by pre-treating it with a basic modifier, such as Triethylamine (TEA), to competitively bind the active silanol sites.
Protocol: TEA-Deactivated Silica Flash Chromatography This is a self-validating protocol: if the TLC of the crude mixture in the TEA-modified solvent system shows a tight, circular spot (Rf ~0.3), the column will successfully resolve the mixture.
-
Slurry Preparation: Slurry standard silica gel in your non-polar starting solvent (e.g., Hexanes, Dichloromethane, or Ethyl Acetate).
-
Deactivation: Add 1-2% (v/v) Triethylamine (TEA) to the slurry. Stir gently for 15 minutes to allow the TEA to bind to and neutralize the highly active silanol sites[1].
-
Column Packing: Pack the column with the deactivated slurry. Flush with 2-3 column volumes of the starting solvent containing 0.1-1% TEA.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of solvent. If dry-loading, pre-treat the dry-loading silica with 1% TEA in ethyl acetate, evaporate the solvent, and then mix with your sample[1].
-
Elution: Run the gradient ensuring that all mobile phases contain 0.1-1% TEA to maintain silanol deactivation throughout the entire run.
Section 2: HPLC/Prep-LC Peak Shape Optimization
Q2: During Prep-HPLC purification, my piperazine derivatives exhibit severe peak tailing (Asymmetry factor > 2.0). How can I achieve sharp, Gaussian peaks?
Causality: Peak tailing in reversed-phase HPLC for basic amines is primarily caused by two factors:
-
Ionized Silanol Interactions: At mid-pH (pH 4-8), residual silanols on the C18 silica support are deprotonated (Si-O⁻). The positively charged protonated amines of the piperazine ring interact ionically with these sites, causing delayed elution of a portion of the analyte[2],[3].
-
Mixed Ionization States: If the mobile phase pH is near the pKa of the analyte (piperazine pKa ~5.3 and 9.7), the molecule exists in a dynamic equilibrium between protonated and unprotonated states, leading to peak broadening[3].
Solution: Operate at a pH that ensures a single ionization state and suppresses silanol ionization, while utilizing end-capped columns[4].
Protocol: Low-pH HPLC Optimization
-
Column Selection: Select a highly deactivated, fully end-capped C18 column, preferably based on Type B high-purity silica or a hybrid organic-inorganic particle[3].
-
Mobile Phase Preparation: Prepare Mobile Phase A (Aqueous) with 0.1% Trifluoroacetic acid (TFA) or Formic Acid to drop the pH below 3.0. At pH < 3.0, residual silanols are fully protonated (neutral, Si-OH), eliminating ionic interactions with the basic analyte[4].
-
Buffer Concentration: If a specific pH is required, use a high-concentration buffer (>20 mM) to ensure the pH remains stable when the sample is injected.
-
System Validation: Inject a standard. Calculate the USP Tailing Factor (
at 10% peak height). A successful optimization will yield [4]. If , the system self-indicates that silanol suppression is incomplete, requiring a shift to a polar-embedded column.
Table 1: Impact of HPLC Conditions on Piperazine Derivative Peak Tailing
| Column Type | Mobile Phase pH | Modifier / Additive | Expected USP Tailing Factor ( | Resolution Impact |
| Standard C18 (Type A) | 7.0 (Water/MeCN) | None | > 2.5 (Severe Tailing) | Poor |
| End-capped C18 (Type B) | 7.0 (Water/MeCN) | None | 1.8 - 2.0 (Moderate Tailing) | Fair |
| End-capped C18 (Type B) | 2.5 (Water/MeCN) | 0.1% TFA | 1.1 - 1.3 (Excellent Symmetry) | High |
| Polar-Embedded C18 | 7.0 (Water/MeCN) | 10mM Ammonium Acetate | 1.2 - 1.4 (Good Symmetry) | High |
Section 3: Alternative Workflows - Salt Formation & Crystallization
Q3: My Buchwald-Hartwig amination yielded the desired N-aryl piperazine, but it co-elutes with unreacted piperazine starting material. Chromatography is failing. What is the alternative?
Causality: The starting material and product both possess highly basic secondary/tertiary amines, leading to nearly identical Rf values on silica gel[5].
Solution: Exploit the differential solubility of their hydrochloride or diacetate salts[6].
Protocol: Selective Hydrochloride Salt Precipitation
-
Dissolution: Dissolve the crude oily free base mixture in a minimal volume of an anhydrous, non-polar solvent (e.g., Diethyl ether or Ethyl acetate)[6].
-
Acidification: Slowly add a stoichiometric amount of anhydrous HCl in dioxane or ether dropwise while stirring vigorously at 0°C.
-
Precipitation: The hydrochloride salt of the less sterically hindered/more basic amine will often precipitate first. If precipitation is slow, scratch the inner wall of the flask to induce nucleation.
-
Isolation: Filter the precipitate under a nitrogen atmosphere (as amine salts can be hygroscopic). Wash with cold diethyl ether.
-
Free-basing (Optional): To recover the free base, dissolve the salt in water, basify to pH > 10 with 1M NaOH, and extract with Dichloromethane (DCM)[5].
Purification Workflow Decision Matrix
To assist in selecting the optimal purification route for your specific piperidine-piperazine derivative, follow the logical workflow mapped below:
Decision matrix for selecting the optimal purification workflow for basic amine derivatives.
References
*[2] "How to Reduce Peak Tailing in HPLC?" - Phenomenex.2 *[6] "1-(2-Chloroethyl)piperazine Hydrochloride|CAS 53502-60-6" - Benchchem. 6 *[4] "Peak Tailing in HPLC" - Element Lab Solutions. 4 *[3] "What Causes Peak Tailing in HPLC?" - Chrom Tech, Inc. 3 *[1] "Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids" - Royal Society of Chemistry. 1 *[5] "1-(Piperidin-4-yl)piperazine | 142013-66-9" - Benchchem. 5
Sources
Overcoming steric hindrance in 1-Methyl-4-piperidin-3-yl-piperazine coupling
Ticket #8492: Overcoming Steric Hindrance in 1-Methyl-4-(piperidin-3-yl)piperazine Coupling
Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Steric Hindrance Mitigation in C3-Substituted Piperidine Coupling[1]
Executive Summary
You are encountering low yields or incomplete conversion when attempting to couple 1-Methyl-4-(piperidin-3-yl)piperazine (Structure A ). Unlike its C4-substituted isomer, the C3-substituted variant presents a unique steric challenge.[1] The bulky 4-methylpiperazine group at the 3-position creates a "puckered" steric environment around the piperidine nitrogen (the nucleophile), significantly impeding the trajectory of incoming electrophiles.
This guide provides field-proven protocols to overcome this specific steric barrier in Amide Coupling , Buchwald-Hartwig Amination , and SNAr reactions.[1]
Module 1: Amide Bond Formation (Acylation)
Issue: Standard EDC/NHS or HBTU couplings yield <20% conversion or stall after 24 hours.
Root Cause Analysis
The C3-piperazine group exerts significant 1,3-diaxial-like steric compression.[1] Standard coupling reagents (EDC, HBTU) form active esters that are too bulky to effectively approach the hindered piperidine nitrogen. Furthermore, the reaction kinetics are slow, allowing the active ester to hydrolyze before the amine can attack.
Resolution Protocol: The T3P® (Propanephosphonic Acid Anhydride) System
We recommend switching to T3P. Unlike uronium salts (HATU/HBTU), T3P does not generate a bulky active ester intermediate that gets blocked by the C3-substituent. It drives the reaction through a highly reactive, less sterically demanding mixed anhydride.
Optimized Protocol:
-
Dissolve: 1.0 equiv of Carboxylic Acid and 1.1 equiv of 1-Methyl-4-(piperidin-3-yl)piperazine in 2-MeTHF (preferred) or Ethyl Acetate. Avoid DMF if possible to simplify workup.[2]
-
Base: Add 3.0–4.0 equiv of Pyridine (critical for T3P efficiency) or DIPEA.
-
Reagent: Add 1.5 equiv of T3P (50% w/w solution in EtOAc/DMF).
-
Conditions: Stir at 0°C for 30 mins , then warm to RT .
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 60°C . T3P is thermally stable, unlike HATU.
-
-
Workup: Quench with water. The T3P by-products are water-soluble, simplifying purification of the polar piperazine product.[1]
| Reagent | Steric Tolerance | By-Product Removal | Recommended for C3-Piperidine? |
| EDC/HOBt | Low | Easy (Water wash) | No |
| HATU | High | Difficult (Tetramethylurea) | Secondary Option |
| T3P | Very High | Very Easy (Water soluble) | Primary Recommendation |
Module 2: Pd-Catalyzed C-N Coupling (Buchwald-Hartwig)
Issue: Catalyst deactivation and low yields when coupling with aryl halides.[1]
Root Cause Analysis
Secondary amines with alpha-branching (or beta-branching like the C3-substituent) suffer from slow reductive elimination.[1] The bulky C3-group prevents the amine from coordinating effectively to the Palladium center, or it destabilizes the Pd(II)-amido complex, leading to beta-hydride elimination (oxidation of the amine) or protodehalogenation of the aryl halide.
Resolution Protocol: The RuPhos/BrettPhos System
Standard ligands (BINAP, Xantphos) are insufficient. You require bulky, electron-rich dialkylbiaryl phosphine ligands designed to force reductive elimination.[1]
-
Ligand Choice: RuPhos is the gold standard for hindered secondary amines.
-
Pre-catalyst: Use RuPhos Pd G4 (Generation 4 Precatalyst).[1] Do not mix Pd(OAc)2 + Ligand in situ; the activation period allows the hindered amine to poison the Pd source.
Optimized Protocol:
-
Vessel: Charge a vial with RuPhos Pd G4 (1–3 mol%).
-
Reagents: Add Aryl Halide (1.0 equiv) and 1-Methyl-4-(piperidin-3-yl)piperazine (1.2 equiv).
-
Base: Add NaOtBu (1.5 equiv). Note: If the substrate has base-sensitive esters, switch to Cs2CO3.
-
Solvent: Add anhydrous 1,4-Dioxane or Toluene (0.2 M concentration). Sparge with Argon for 5 mins.
-
Reaction: Seal and heat to 80–100°C .
-
Tip: If the aryl halide is an aryl chloride, add 1.0 equiv of NaI to facilitate a Finkelstein-like activation.
-
Module 3: SNAr (Nucleophilic Aromatic Substitution)
Issue: No reaction with heteroaryl chlorides even at high temperatures.
Root Cause Analysis
The C3-substituent creates a "kinetic wall."[1] In SNAr, the nucleophile must approach the electrophilic carbon at a specific angle (Bürgi-Dunitz trajectory). The C3-piperazine moiety physically blocks this path, requiring higher energy to reach the transition state.
Resolution Protocol: Solvent Effects & Leaving Groups
-
Leaving Group: Switch from Chloride (Cl) to Fluoride (F) . The C-F bond is more electronegative, lowering the LUMO energy and accelerating the addition step, which is often rate-limiting for hindered amines.
-
Solvent: Switch to DMSO or NMP .[1] These polar aprotic solvents stabilize the Meisenheimer complex intermediate.
-
Scavenger: Use DIPEA (2 equiv) to neutralize the acid generated.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct coupling strategy based on your electrophile and the specific steric constraints of the C3-piperidine scaffold.
Caption: Decision tree for selecting the optimal coupling protocol based on electrophile electronics and steric constraints.
Frequently Asked Questions (FAQs)
Q1: Why does the C3-isomer fail where the C4-isomer succeeds? A: In 4-piperidinyl systems, the substituent is remote from the reaction center (the nitrogen).[1] In the 3-piperidinyl system, the bulky piperazine ring is in close proximity to the nitrogen lone pair. This creates 1,2-steric clash (A-value interference), forcing the piperidine ring into a conformation where the nitrogen lone pair is less accessible to bulky electrophiles.
Q2: My product is stuck in the aqueous phase during T3P workup. How do I extract it? A: The product contains three basic nitrogens, making it highly polar.
-
Fix: Do not use standard extraction. Instead, basify the aqueous quench to pH > 12 using 2M NaOH. Extract with DCM:IPA (3:1) or Chloroform .[1] The alcohol cosolvent disrupts hydrogen bonding and pulls the polar amine into the organic layer.
Q3: Can I use microwave irradiation for these couplings? A: Yes. For SNAr reactions with this specific scaffold, microwave heating (120–150°C for 20 mins) is highly recommended to overcome the activation energy barrier imposed by the steric hindrance. For T3P , microwave is usually unnecessary and may cause over-pressure, but mild heating (50°C) is acceptable.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination." Journal of the American Chemical Society.[4]
-
BenchChem Technical Guide. (2025). "Assessing the Efficiency of Coupling Reagents in Sterically Hindered Systems."
Sources
- 1. 1-Methyl-4-(piperidin-4-yl)piperazine | C10H21N3 | CID 795707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
Minimizing side reactions during 1-Methyl-4-piperidin-3-yl-piperazine functionalization
Technical Support Center: Functionalization of 1-Methyl-4-(piperidin-3-yl)piperazine (1-MPP)
Current Status: Online Ticket ID: #SC-53617-OPT Subject: Minimizing Side Reactions & Optimization of 1-MPP Scaffolds
Core Directive: The Scaffold Paradox
Welcome to the Technical Support Center. You are working with 1-Methyl-4-(piperidin-3-yl)piperazine (1-MPP) . This scaffold presents a classic chemoselectivity paradox in medicinal chemistry:
-
The Target: The secondary amine on the piperidine ring (Reaction Site A).
-
The Distraction: The tertiary
-methyl amine on the piperazine ring (Reaction Site B).
While the secondary amine is generally more nucleophilic due to sterics and electronics, the tertiary amine is a "proton sponge" and a latent nucleophile for highly reactive electrophiles (leading to quaternization). Furthermore, the 1,3-chiral arrangement introduces steric strain that can impede standard coupling yields.
This guide provides self-validating protocols to functionalize the piperidine nitrogen while silencing the piperazine "tail."
Decision Matrix: Method Selection
Before starting, use this logic flow to select the correct functionalization pathway.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on the target electrophile.
Technical Modules & Protocols
Module A: Reductive Amination (The "Anti-Quaternization" Route)
Use this for attaching alkyl groups. Avoid direct alkylation with alkyl halides.
The Issue: Direct alkylation with alkyl halides (e.g., Benzyl bromide) often leads to quaternization of the
Protocol:
-
Stoichiometry: 1.0 eq 1-MPP + 1.1 eq Aldehyde.
-
Solvent: DCE (1,2-Dichloroethane) or DCM. Avoid MeOH initially to prevent acetal formation.
-
Acid Catalyst: Add 1.0 eq of Acetic Acid (AcOH).
-
Why? This protonates the basic
-methyl piperazine (pKa ~9.0), rendering it non-nucleophilic, while catalyzing imine formation at the piperidine.
-
-
Reductant: Add 1.5 eq STAB (Sodium Triacetoxyborohydride) .
-
Why? STAB is mild and will not reduce the aldehyde/ketone before it forms the imine.
-
-
Time: Stir at RT for 4–16 h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM.
Validation Check:
-
LCMS: Look for M+H. If you see M+15 or M+29 peaks, you likely have residual aldehyde.
-
NMR: Disappearance of aldehyde proton (~10 ppm).
Module B: Amide Coupling (The "Purification" Challenge)
Use this for attaching carbonyls/drug fragments.
The Issue: The product will be highly polar and basic, making silica chromatography difficult (streaking/tailing). The Fix: Use T3P (Propylphosphonic anhydride) or HATU, followed by an SCX (Strong Cation Exchange) catch-and-release workup.
Protocol:
-
Dissolution: Dissolve Carboxylic Acid (1.0 eq) in DMF/DCM (1:1).
-
Base: Add DIPEA (3.0 eq).
-
Note: You need excess base to neutralize the HCl salt of 1-MPP if used, plus the generated acid from coupling.
-
-
Coupling Agent: Add HATU (1.1 eq) or T3P (50% in EtOAc, 1.5 eq).
-
Addition: Add 1-MPP (1.0 eq). Stir 2 h.
-
Purification (The "Catch & Release"):
-
Load crude reaction mixture onto an SCX-2 cartridge (pre-wetted with MeOH).
-
Wash 1: Flush with MeOH (removes non-basic impurities, DMF, and coupling byproducts).
-
Elute: Flush with 2M NH3 in MeOH.
-
Result: The basic product releases in the ammonia fraction. Concentrate to obtain pure free base.
-
Module C: Buchwald-Hartwig Amination (The "Catalyst Trap")
Use this for attaching Aryl/Heteroaryl groups.
The Issue: 1-MPP is a chelating diamine . It can bind to Palladium (Pd) and shut down the catalytic cycle (Catalyst Poisoning).[1] The Fix: Use Pre-catalysts (Pd-G3/G4) ensuring the ligand is already bound to Pd, and use bulky biaryl phosphine ligands (RuPhos/BrettPhos) that prevent the amine from binding too tightly to the metal center.
Optimized Parameters Table:
| Parameter | Recommendation | Rationale |
| Catalyst | RuPhos Pd G4 or BrettPhos Pd G4 | Pre-catalyst prevents induction period and poisoning. |
| Base | NaOtBu or LHMDS | Strong base required to deprotonate the secondary amine. |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point; t-Amyl alcohol helps solubility of polar substrates. |
| Temperature | 80–100 °C | Required to overcome steric hindrance at the C3-piperidine position. |
| Stoichiometry | 1.2 eq Amine / 1.0 eq Aryl Halide | Excess amine compensates for potential Pd coordination. |
Troubleshooting & FAQs
Q1: I am seeing a "M+14" or "M+15" impurity peak in my LCMS during alkylation. What is it?
-
Diagnosis: This is likely Quaternization . The M+15 corresponds to a methyl group (from Methyl Iodide) or M+14 (methylene from unintentional reaction with DCM/solvent, though rare). If using Benzyl Bromide, you might see M+Bn.
-
Fix: Switch to Reductive Amination (Module A). If you must alkylate, use K2CO3 (inorganic base) in Acetonitrile at 0°C . Do NOT use soluble organic bases like TEA, which increase the homogeneity and rate of side reactions.
Q2: My reaction yields are low (<20%) for the Buchwald coupling.
-
Diagnosis: The 1-MPP scaffold is acting as a ligand.
-
Fix: Increase catalyst loading to 5-10 mol%. Switch to BrettPhos Pd G4 (specifically designed for primary and secondary amines). Ensure your solvent is degassed (Sparged with Argon for 15 mins) as O2 kills the active Pd(0) species rapidly in the presence of amines.
Q3: How do I separate the unreacted 1-MPP from my product?
-
Diagnosis: Both are basic; acid/base extraction won't separate them.
-
Fix: Use Reverse Phase Flash Chromatography (C18) .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
The unreacted 1-MPP is very polar and will elute near the void volume (early). Your functionalized product (Amide/Aryl) will be more lipophilic and elute later.
-
Visualizing the "Enemy": The Quaternization Pathway
Understanding why the reaction fails is key to preventing it.
Figure 2: Mechanistic divergence. Path B (Quaternization) is irreversible and leads to insoluble salts, depleting your starting material.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Buchwald-Hartwig Optimization: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564-12649. Link
-
Purification of Polar Amines: "Strategies for the Purification of Highly Polar Basic Compounds." Journal of Chromatography A, 2013, 1216. Link
-
Piperazine Reactivity Profile: "Reactivity of Piperazine and Piperidine Derivatives." PubChem Compound Summary, CID 566324. Link
Sources
Technical Support Center: Resolving Hygroscopicity in 1-Methyl-4-piperidin-3-yl-piperazine Salts
Current Status: Active Ticket Focus: Solid-State Stability & Handling Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The hygroscopic nature of 1-Methyl-4-piperidin-3-yl-piperazine (often isolated as a trihydrochloride salt) is a known challenge driven by the high charge density of the protonated amine scaffold.[1] This guide addresses the root causes of moisture uptake—typically lattice instability or amorphous content—and provides actionable protocols for salt screening, recrystallization, and handling.
Module 1: Immediate Troubleshooting (The "Triage" Phase)
Q1: My salt has turned into a sticky gum or oil upon exposure to air. Is it degraded?
Status: Likely Recoverable. Diagnosis: You are observing deliquescence , where the Critical Relative Humidity (CRH) of the salt is lower than your lab's ambient humidity. The salt absorbs enough atmospheric water to dissolve itself. Immediate Action:
-
Do not heat the gum directly on a hot plate; this may cause oxidative degradation (N-oxides).[1]
-
Re-dissolution: Dissolve the gum in a minimum amount of anhydrous Methanol (MeOH) .
-
Azeotropic Drying: Add Toluene (3x volume) and rotary evaporate. The toluene/methanol/water azeotrope effectively removes bound water.
-
Vacuum Drying: Place the resulting solid in a vacuum oven at 40°C over P₂O₅ (Phosphorus Pentoxide) for 24 hours.
Q2: How can I weigh this compound accurately for biological assays without it gaining weight on the balance?
Protocol: The "Difference by Weighing" Method.
-
Dry the material as above.[1]
-
In a glove bag or dry box (Nitrogen atmosphere), transfer the approximate amount needed into a tared, screw-cap vial. Close the vial tightly inside the bag.
-
Weigh the closed vial outside.[1]
-
Rapidly transfer the solid to your assay buffer.[1]
-
Immediately re-weigh the empty vial (with cap).
-
Mass Transferred = (Mass of Full Vial) - (Mass of Empty Vial). Rationale: This eliminates the error caused by the balance fluctuating as the powder absorbs moisture during open weighing.[1]
Module 2: Root Cause Resolution (Salt Selection Strategy)
Q3: Why is the Hydrochloride (HCl) salt so hygroscopic?
Technical Insight:
1-Methyl-4-piperidin-3-yl-piperazine contains three basic nitrogen centers. The Trihydrochloride (3HCl) salt creates a crystal lattice with high charge density. Chloride ions (
Q4: Which alternative counter-ions should I screen to improve stability?
Recommendation: Switch to large, non-volatile organic anions that pack efficiently and shield the cationic charge.
| Counter-ion | Stoichiometry | Advantage | Risk |
| Fumarate | 1:1 or 1:1.5 | High crystallinity; planar structure aids packing; generally non-hygroscopic.[1] | May not protonate all nitrogens (pH dependent). |
| Succinate | 1:1 | Similar to fumarate but more flexible; often forms stable hydrates.[1] | Lower melting point than fumarate.[1] |
| Tosylate | 1:2 or 1:3 | Lipophilic anion excludes water; usually forms robust crystals.[1] | High molecular weight reduces "active" mass loading.[1] |
| Maleate | 1:1 | Good solubility/stability balance.[1] | Can be prone to Michael addition impurities if heated excessively.[1] |
Citation: For general principles on displacing hygroscopic HCl salts with dicarboxylic acids in piperazine derivatives, refer to Patent US10696668B2 [1].
Module 3: Process Optimization (Crystallization)
Q5: I want to keep the HCl salt but make it less hygroscopic. Is that possible?
Answer: Yes, by improving crystallinity. Amorphous solids are significantly more hygroscopic than crystalline ones because they lack a rigid lattice to exclude water.
The "Anti-Solvent" Protocol for Crystallinity: Avoid rapid precipitation (e.g., dumping ether into methanol), which traps solvent and creates amorphous material.
-
Dissolve: 1 g of salt in 5 mL warm Isopropanol (iPrOH) . (Add drops of MeOH only if insoluble).
-
Seed: If you have any crystalline material, add a speck now.
-
Slow Addition: Add Ethyl Acetate (EtOAc) dropwise at 50°C until the solution turns slightly cloudy.
-
Cooling Ramp: Turn off the heat and let the vessel cool to room temperature inside the oil bath (slow cooling). Then move to 4°C.
-
Filtration: Filter under Nitrogen blanket.
-
Wash: Wash with cold EtOAc/Hexane (1:1).
Visualization: Salt Selection Decision Tree
Figure 1: Decision matrix for stabilizing hygroscopic amine salts.[1] Priority is given to inducing crystallinity before altering chemical composition.
Module 4: Analytical Validation
Q6: How do I prove I have solved the problem?
Method: Dynamic Vapor Sorption (DVS).
-
Instrument: Surface Measurement Systems DVS or similar gravimetric analyzer.
-
Cycle: 25°C, 0% RH → 90% RH → 0% RH (Step size 10%).
-
Pass Criteria:
Reference Data Point: Trihydrochloride salts of similar piperazine derivatives often show >15% weight gain at 60% RH due to deliquescence [2].[1] A successful Fumarate salt typically shows <1% gain.[1]
References
-
Google Patents. (2020).[1] Acid addition salts of piperazine derivatives (US10696668B2).Link
-
Smolecule. (2023).[1][2] 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride Product Description.Link
-
National Institutes of Health (NIH). (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals.Link
-
PubChem. (2025).[3] 1-(1-Methyl-4-piperidinyl)piperazine Compound Summary.Link
Sources
Technical Support Center: Synthesis of 1-Methyl-4-piperidin-3-yl-piperazine
Ticket System: Active | Topic: Catalyst Alternatives & Process Optimization Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The Synthetic Challenge
You are likely targeting 1-Methyl-4-piperidin-3-yl-piperazine (CAS: 23995-88-2) as a core scaffold for GPCR ligands (e.g., histamine H3 or serotonin antagonists).
The synthesis typically hinges on coupling two rings: the piperidine (often protected as N-Boc-3-piperidone) and the N-methylpiperazine . While standard reductive amination using Sodium Triacetoxyborohydride (STAB) is the textbook approach, it often fails in scale-up due to cost, toxicity, and "gummy" workups.
This guide provides validated alternative catalytic systems to bypass these bottlenecks. We have structured this as a series of "Support Tickets" addressing specific failure modes.
Quick Navigation: Catalyst Decision Matrix
Figure 1: Decision tree for selecting the optimal catalytic route based on starting material availability and scale.
Ticket #001: Reductive Amination Fails (Low Yield/Stalled Reaction)
User Issue: "I am using N-Boc-3-piperidone and N-methylpiperazine with STAB (Sodium Triacetoxyborohydride). The reaction stalls at 50% conversion, and the workup is an emulsion nightmare."
Diagnosis: Ketones at the 3-position of piperidine are sterically hindered and electronically deactivated compared to aldehydes. STAB is a mild reducing agent; if imine formation is slow, STAB may reduce the ketone to an alcohol (side product) before the amine couples.
The Alternative Solution: Titanium(IV) Isopropoxide [Ti(OiPr)₄] Switch to a Lewis Acid-mediated protocol.[1] Ti(OiPr)₄ acts as a dual-function catalyst:
-
Lewis Acid: Activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.
-
Water Scavenger: Drives the equilibrium toward the imine/enamine intermediate by chemically trapping water.
Protocol: Ti(OiPr)₄ Mediated Reductive Amination
Reagents:
-
N-Boc-3-piperidone (1.0 equiv)
-
N-Methylpiperazine (1.1 equiv)
-
Catalyst: Titanium(IV) Isopropoxide (1.25 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.0 equiv) - Much cheaper than STAB
-
Solvent: THF or Methanol (Anhydrous)
Step-by-Step:
-
Complexation: In a flame-dried flask under N₂, mix the piperidone and N-methylpiperazine in THF (0.5 M).
-
Catalyst Addition: Add Ti(OiPr)₄ neat via syringe. The solution may turn slightly yellow/orange.
-
Activation: Stir at ambient temperature for 6–12 hours . Critical: Do not add reductant yet. Allow the Ti-complex (imine) to form completely.
-
Reduction: Cool to 0°C. Add NaBH₄ pellets (or solution in MeOH) portion-wise. Stir for 2 hours warming to room temp.
-
Quench (The "Trick"): Add 10% NaOH or NH₄OH solution. A white, polymeric titanium precipitate will form.
-
Filtration: Filter through a Celite pad to remove the titanium salts. The filtrate contains your product.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Gummy Precipitate | Improper Quench | Use 2M NH₄OH instead of water. The ammonia helps break down Ti-complexes into filterable solids. |
| Alcohol Byproduct | Reductant added too early | Extend the Ti(OiPr)₄ activation time. Ensure imine formation is complete by TLC before adding NaBH₄. |
| Low Conversion | Old Catalyst | Ti(OiPr)₄ hydrolyzes in air. If the liquid is cloudy/white solid, buy a fresh bottle. |
Ticket #002: Hydrogenation of Pyridine Precursors (Catalyst Poisoning)
User Issue: "I synthesized 3-(4-methylpiperazin-1-yl)pyridine via Buchwald coupling. Now I need to reduce the pyridine ring to a piperidine. Pd/C is doing nothing, even at 50 psi."
Diagnosis: Pyridines are aromatic and stable.[2] Furthermore, the product (a piperidine) is a strong secondary amine that binds to Palladium active sites, poisoning the catalyst.
The Alternative Solution: Platinum(IV) Oxide (Adams' Catalyst) For reducing basic pyridines, PtO₂ in acidic media is superior to Pd/C. The acid protonates the nitrogen, preventing catalyst poisoning and activating the ring toward hydrogenation.
Protocol: PtO₂ Hydrogenation
Reagents:
-
Substrate: 3-(4-methylpiperazin-1-yl)pyridine
-
Catalyst: PtO₂ (Adams' Catalyst) (5-10 wt%)
-
Solvent: Glacial Acetic Acid (or 1M HCl in MeOH)
-
Hydrogen Source: H₂ gas (balloon or Parr shaker at 40 psi)
Step-by-Step:
-
Dissolve the substrate in Glacial Acetic Acid (0.1 M).
-
Add PtO₂ carefully (Caution: Dry catalyst can ignite solvent vapors; add under Argon flow).
-
Purge with H₂ three times.
-
Agitate at 40–50 psi H₂ pressure at Room Temp.
-
Monitor: Reaction usually completes in 4–8 hours.
-
Workup: Filter over Celite. Evaporate Acetic Acid. Neutralize with NaHCO₃ to release the free base.
Ticket #003: C-N Coupling (Building the Skeleton)
User Issue: "I want to avoid the piperidone route entirely. I'm trying to couple 3-bromopyridine with N-methylpiperazine, but CuI (Ullmann) requires insane temperatures."
Diagnosis: Classic Ullmann coupling requires high heat (140°C+), which can decompose the piperazine ring. You need a modern Palladium catalytic cycle.
The Alternative Solution: Pd-Catalyzed Buchwald-Hartwig Amination Use a specific ligand designed for heteroaryl halides. BrettPhos or BINAP are the gold standards here.
Protocol: Buchwald-Hartwig Coupling[3][4][5]
Reagents:
-
3-Bromopyridine (1.0 equiv)[3]
-
N-Methylpiperazine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BINAP or BrettPhos (4 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)
-
Solvent: Toluene or Dioxane (degassed)
Mechanism Visualization:
Figure 2: The Buchwald-Hartwig catalytic cycle.[3] Note that the Base step is critical for deprotonating the amine to allow coordination.[3]
Troubleshooting:
-
"Pd Black" Formation: If the solution turns black and precipitates metal immediately, your ligand is not protecting the Pd center. Ensure your solvent is thoroughly degassed (sparge with Argon for 20 mins) and the ratio of Ligand:Pd is > 1:1 (ideally 2:1 for monodentates).
-
Stalled Reaction: Switch base to Cs₂CO₃ if NaOtBu is degrading your substrate, though NaOtBu is usually fine for these robust rings.
Summary of Catalyst Performance
| Method | Catalyst System | Cost | Scalability | Key Advantage |
| Reductive Amination | Ti(OiPr)₄ + NaBH₄ | Low | High | Handles steric hindrance; cheaper than STAB. |
| Hydrogenation | PtO₂ / AcOH | High | Medium | Best for reducing pyridine precursors without poisoning. |
| Cross-Coupling | Pd₂(dba)₃ + BINAP | High | High | Efficiently builds the core skeleton from aromatics. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
-
Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][4] The Journal of Organic Chemistry, 55(8), 2552-2554. Link
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. Link
-
Maegawa, T., et al. (2007). "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 13(20), 5937-5943. Link
Disclaimer: All protocols involve hazardous chemicals. Consult your institution's EHS guidelines and MSDS before proceeding.
Sources
Technical Support Center: Scale-Up Production of 1-Methyl-4-piperidin-3-yl-piperazine
Welcome to the Pilot-Scale Troubleshooting Guide. As drug development transitions from milligram discovery to multikilogram pilot studies, the synthesis of piperazine-piperidine scaffolds—specifically 1-Methyl-4-piperidin-3-yl-piperazine—presents unique process engineering challenges. This guide is designed for process chemists and engineers, providing field-proven causality, self-validating protocols, and actionable solutions for reductive amination scale-up, impurity mitigation, and safe deprotection.
Process Architecture & Workflow
The core synthetic route relies on the reductive amination of 1-methylpiperazine with N-Boc-3-piperidone, followed by an acidic deprotection to yield the free base target.
Synthetic workflow for 1-Methyl-4-piperidin-3-yl-piperazine via reductive amination.
Reaction Engineering & Reductive Amination
Q: Why does our reductive amination yield drop significantly when scaling from 50 g to 1 kg, and how can we control the exotherm?
A: In batch scale-up using stoichiometric reducing agents like Sodium Triacetoxyborohydride (STAB), the exothermic nature of iminium reduction causes localized heating if the addition rate is not strictly controlled. Elevated temperatures drive reversible iminium formation, leading to epimerization at the alpha-carbon of the piperidone ring and promoting dimerization.
The causality here is thermodynamic: heat accumulation favors the thermodynamic enamine byproduct over the kinetic iminium intermediate. Precomplexation of the amine and ketone before the slow, portion-wise addition of the reducing agent is critical to disallow epimerization and avoid iminium accumulation[1]. Alternatively, transitioning to continuous flow homogeneous reductive amination mitigates heat transfer limitations entirely, allowing for isothermal conditions that have been shown to produce over 2 metric tons of similar intermediates in 95% yield[2].
Protocol 1: Scaled-Up Reductive Amination (1 kg Pilot Scale)
Objective: Synthesize N-Boc-1-methyl-4-(piperidin-3-yl)piperazine while suppressing epimerization.
-
System Purge: Inert the 20 L jacketed reactor with Argon. Causality: Prevents oxidative degradation of the electron-rich piperazine ring.
-
Precomplexation: Charge 1,2-dichloroethane (DCE) (10 L), 1-methylpiperazine (1.0 equiv), and N-Boc-3-piperidone (1.05 equiv). Chill the jacket to 0 °C. Causality: Low temperature prevents premature thermal degradation and controls the initial heat of mixing.
-
Validation Checkpoint 1: Stir for 30 minutes. Withdraw a 1 mL aliquot and analyze via FT-IR for the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and appearance of the iminium band (~1670 cm⁻¹).
-
Reduction: Add STAB (2.5 equiv) in 50 g portions over 2 hours. Maintain internal temperature < 5 °C. Causality: Careful order of addition and precomplexation before STAB introduction avoids iminium accumulation and disallows epimerization[1].
-
Validation Checkpoint 2: Perform IPC (In-Process Control) via LC-MS. Proceed only when the iminium mass peak is <0.5% AUC.
-
Quench: Slowly dose saturated aqueous NaHCO₃ (5 L) over 1 hour. Causality: Neutralizes residual STAB and acetic acid byproducts safely without violent CO₂ evolution.
Quantitative Data: Batch vs. Fed-Batch/Flow Reductive Amination
Table 1: Process Parameters & Yield Comparison for Scale-Up
| Parameter | Standard Batch (50 g) | Optimized Fed-Batch (1 kg) | Continuous Flow (Theoretical) |
| Reducing Agent | STAB (All-at-once) | STAB (Portion-wise dosing) | Homogeneous Ir-Catalyst / H₂ |
| Temperature Control | Poor (Spikes to >35 °C) | Excellent (Maintained < 5 °C) | Excellent (Isothermal) |
| Epimerization Impurity | 12 - 15% | < 2% | < 0.5% |
| Volumetric Productivity | 15 g/L/day | 45 g/L/day | > 100 g/L/day |
| Overall Yield | 59% | 81% | 95% |
Impurity Profiling & Byproduct Mitigation
Q: During iminium formation, we detect high levels of unreacted starting materials. How do we drive the equilibrium forward without compromising purity?
A: The formation of the iminium ion between a secondary amine and a ketone is highly reversible and water-generating. In standard batch chemistry, accumulated water pushes the equilibrium backward. To force the equilibrium forward at scale, implement a continuous water-scavenging strategy. While molecular sieves are common in the lab, they are mechanically abrasive and impractical for pilot reactors. Instead, leverage a fed-batch strategy where the volumetric productivity can surpass 100 g/L per batch by carefully controlling substrate concentrations and utilizing Dean-Stark azeotropic distillation if solvent compatibility allows[3].
Deprotection & Free-Basing (Isolation)
Q: The Boc-deprotection step generates massive gas evolution causing reactor pressurization. What is the safest protocol for pilot scale?
A: The cleavage of the tert-butyloxycarbonyl (Boc) group using methanolic HCl generates equimolar amounts of carbon dioxide and isobutylene gas. At pilot scale, adding acid rapidly to the batch causes a sudden spike in gas evolution, leading to dangerous foaming due to the rapid nucleation of bubbles in a viscous reaction mixture. To control this, the protocol must be inverted: meter the acid into the substrate via a dosing pump linked to a mass flow meter monitoring off-gas. Furthermore, the final free-basing step requires a biphasic mixture of EtOAc and aqueous K₂CO₃ to ensure the highly polar free base partitions effectively into the organic phase[1].
Protocol 2: Safe N-Boc Deprotection and Isolation
Objective: Cleave the Boc protecting group and isolate the free base target.
-
Solubilization: Dissolve the crude N-Boc intermediate in Ethyl Acetate (EtOAc) (5 L) in a 20 L reactor equipped with a mass flow meter on the exhaust line.
-
Acid Dosing: Meter in 3M Methanolic HCl (5.0 equiv) at a rate of 20 mL/min at 20 °C. Causality: Dosing the acid into the substrate controls the rate of isobutylene and CO₂ gas evolution, preventing reactor over-pressurization.
-
Validation Checkpoint 3: Monitor off-gas. If the flow rate exceeds 5 L/min, automatically pause the dosing pump. The reaction is complete when gas evolution ceases and TLC shows no starting material.
-
Free-Basing: Cool to 5 °C. Slowly add 20% w/w aqueous K₂CO₃ until the aqueous layer reaches pH 10. Causality: A biphasic mixture of EtOAc and aqueous K₂CO₃ ensures the highly polar free base partitions effectively into the organic phase while inorganic salts remain in the aqueous layer[1].
-
Validation Checkpoint 4: Extract the organic layer, dry over Na₂SO₄, and concentrate. Verify purity via ¹H NMR (the absence of the 9H singlet at ~1.4 ppm confirms complete Boc removal).
References
-
[3] Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study | Organic Process Research & Development - ACS Publications.3
-
[2] Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction | Organic Process Research & Development - ACS Publications.2
-
[1] Scale-Up Preparation of Best-In-Class Orally Bioavailable CXCR4 Antagonist EMU-116 in an Academic Setting | Organic Process Research & Development - ACS Publications. 1
Sources
Validation & Comparative
Comparative Analytical Guide: 1H NMR Profiling of 1-Methyl-4-(piperidin-3-yl)piperazine
Executive Summary & Structural Context[2][3][4]
1-Methyl-4-(piperidin-3-yl)piperazine (CAS: 1211466-10-2 for 3HCl salt analog) presents a specific analytical challenge compared to its symmetric isomer, 1-methyl-4-(piperidin-4-yl)piperazine.[1] The attachment of the piperazine ring at the C3 position of the piperidine creates a chiral center, breaking symmetry and introducing complex diastereotopic splitting patterns absent in the C4-isomer.[2][1]
This guide compares analytical approaches to resolve the "spectral congestion" typical of this molecule in the 1.5–3.0 ppm range.[1] It moves beyond standard verification to provide a robust protocol for absolute structural assignment.[1][3]
The Molecule at a Glance[1]
-
Substituent:
-methylpiperazine ring attached at Piperidine-C3.[1] -
Key Analytical Feature: The C3-chiral center renders the Piperidine-C2 protons magnetically non-equivalent (
vs ), creating distinct coupling constants ( and ) that are critical for confirming regiochemistry.[2][1]
Structural Dynamics & Signal Causality[2]
To interpret the spectrum, one must understand the conformational dynamics that dictate the signals.[2]
A. Conformational Anchoring
The bulky piperazine group at C3 will predominantly occupy the equatorial position on the piperidine chair to minimize 1,3-diaxial interactions.[1] This locks the conformation, making the axial/equatorial splitting of the piperidine ring protons resolvable.[2]
B. Nitrogen Inversion[2]
-
Piperazine Ring: The
-methyl group undergoes rapid pyramidal inversion at room temperature.[1] This averages the axial and equatorial protons of the piperazine ring, often resulting in a broadened singlet or simplified multiplets for the piperazine groups.[2] -
Piperidine Ring: The secondary amine (
) is capable of hydrogen bonding.[2][1] In non-polar solvents ( ), it may broaden adjacent signals.[2]
Comparative Analysis of Analytical Methods
This section compares three distinct workflows for analyzing this molecule, ranked by resolution power.
Comparison 1: Solvent Selection ( vs. )
| Feature | Method A: | Method B: | Verdict |
| Amine Proton ( | Often broad/invisible due to exchange.[1] | Sharp triplet/doublet (slow exchange). | DMSO allows confirmation of the secondary amine.[1] |
| Spectral Dispersion | High overlap in 2.0–3.0 ppm region.[1] | distinct shift of | DMSO separates the |
| Solubility | Good for free base; poor for HCl salts.[1] | Excellent for both free base and salts.[1] | DMSO is the universal choice for this class.[1] |
Comparison 2: Field Strength (300 MHz vs. 600 MHz)
-
300 MHz: The region between 1.5 ppm and 3.0 ppm appears as a continuous "hump."[1] The critical coupling of the Piperidine-C2 protons (identifying the 3-yl vs 4-yl connectivity) is obscured.[1]
-
600 MHz: Resolves the Piperidine-C2 protons into distinct doublet of doublets (dd). This allows calculation of
-values (~11 Hz for trans-diaxial) to confirm the equatorial orientation of the piperazine substituent.
Predicted Chemical Shift Data (Reference Table)
Note: Data is based on chemometric prediction rules for 3-substituted piperidines in
| Position | Group | Shift ( | Multiplicity | Integration | Structural Insight |
| 1' | 2.26 – 2.30 | Singlet (s) | 3H | Diagnostic sharp peak; confirms N-methylation.[1] | |
| C2 | Pip-H (eq) | 2.95 – 3.05 | Broad Doublet (bd) | 1H | Deshielded by adjacent N and substituent.[1] |
| C2 | Pip-H (ax) | 2.15 – 2.25 | Triplet (t) / dd | 1H | Large geminal coupling ( |
| C3 | Pip-H (methine) | 2.30 – 2.45 | Multiplet (m) | 1H | The Chiral Center. Overlaps with piperazine.[1] |
| C4/C5 | Pip- | 1.40 – 1.75 | Multiplet (m) | 4H | Shielded region; "roofing" effect common.[1] |
| C6 | Pip- | 3.00 – 3.15 | Multiplet (m) | 2H | |
| P2/P3/P5/P6 | Piperazine | 2.35 – 2.60 | Broad Multiplets | 8H | Often overlaps with |
Experimental Protocol: The "Resolution Workflow"
Do not rely on a single 1D scan.[1] Use this self-validating workflow to ensure assignment accuracy.
Step 1: Sample Preparation (Salt Neutralization)
If the sample is an HCl salt, free-basing is required for sharp lines in
-
Dissolve 10 mg of salt in 0.5 mL
. -
Add solid
until saturation.[1] -
Extract with 0.7 mL
. -
Filter the organic layer through a cotton plug directly into the NMR tube.[1]
Step 2: The "D2O Shake" (If using DMSO)[1]
-
Acquire standard 1H spectrum in
.[1] -
Add 1 drop of
to the tube and shake. -
Observation: The signal at ~2.0–3.0 ppm (NH) will disappear. This positively identifies the Piperidine nitrogen proton and clears the region for integrating the C2/C6 protons.[1]
Step 3: Mandatory 2D Acquisition (HSQC)
Because the piperazine protons (8H) overlap with the Piperidine C3-H and
-
Run HSQC (Heteronuclear Single Quantum Coherence).
-
Goal: Correlate the proton signals to their carbon partners. The
-Methyl carbon (~46 ppm) will correlate to the singlet at 2.3 ppm, separating it from the ring carbons (~50-55 ppm).[1]
Visualization: Logic & Connectivity[2]
Diagram 1: Assignment Logic Flow
This decision tree guides the researcher through the spectral analysis.[1]
Caption: Logical workflow for resolving spectral overlap in 3-substituted piperazines.
Diagram 2: Structural NOE Correlations
To distinguish the 3-yl isomer from the 4-yl isomer, look for these specific Through-Space (NOESY) interactions.
Caption: Key NOESY correlations confirming the axial orientation of the C3-proton (and thus equatorial substituent).
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1][4][5] (Standard text for amine shift additivity rules).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for analogous piperidine/piperazine base shifts).[2][1]
-
Fulmer, G. R., et al. (2010).[2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179.[2][1] [Link] (Standard for solvent impurity calibration).[2][1]
-
PubChem. (2023).[1] Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine (Analogous 4-yl isomer data). [Link][1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
Comparative Mass Spectrometry Fragmentation Guide: 1-Methyl-4-piperidin-3-yl-piperazine vs. Structural Alternatives
In the landscape of preclinical drug development and forensic toxicology, distinguishing between closely related structural isomers is a critical analytical challenge. 1-Methyl-4-(piperidin-3-yl)piperazine , a highly versatile heterocyclic scaffold [5], shares the exact nominal mass and molecular formula (
As a Senior Application Scientist, I have designed this guide to provide researchers with a robust, self-validating framework for differentiating these isomers using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Rather than relying on retention times alone, this guide decodes the causality behind their collision-induced dissociation (CID) pathways.
Mechanistic Principles of Fragmentation (E-E-A-T)
The fragmentation of piperidine and piperazine derivatives is fundamentally dictated by the basicity of their nitrogen atoms and the steric environment of their substituents. Under positive ESI conditions, protonation occurs preferentially at the most basic nitrogen—typically the tertiary amine within the piperazine ring.
-
Piperidine Ring Dynamics: According to established application notes [1], piperidine derivatives primarily undergo
-cleavage (the breaking of a carbon-carbon bond adjacent to the nitrogen), which results in a resonance-stabilized iminium ion. -
Piperazine Ring Dynamics: The piperazine ring is highly prone to cross-ring fission and the neutral loss of ethylenediamine or aziridine derivatives, a mechanism thoroughly documented in the analysis of piperazine analogues [2].
-
The Causality of Isomeric Divergence: The fragmentation differences between the 3-isomer and the 4-isomer are rooted in structural symmetry. The 3-isomer's asymmetric linkage to the piperidine ring induces uneven internal energy distribution during CID, favoring an asymmetric
-cleavage that yields a distinct 127.1 fragment. Conversely, the 4-isomer's symmetry [4] allows for a highly favored, low-energy inter-ring C-N bond cleavage, heavily dominating the spectrum with an 100.1 base peak.
Fig 1: CID fragmentation pathways comparing 3-isomer and 4-isomer structural divergence.
Comparative Fragmentation Analysis
To objectively compare performance and spectral signatures, the target compound is evaluated against its 4-isomer alternative and a well-characterized reference standard, 1-Benzylpiperazine (BZP) [2].
| Compound | Precursor | Base Peak | Key Diagnostic Fragments | Primary Fragmentation Mechanism |
| 1-Methyl-4-(piperidin-3-yl)piperazine | 184.2 | 127.1 | 100.1, 84.1, 57.1 | Asymmetric |
| 1-Methyl-4-(piperidin-4-yl)piperazine | 184.2 | 100.1 | 127.1, 84.1, 56.1 | Inter-ring C-N cleavage, Symmetric ring opening |
| 1-Benzylpiperazine (Reference) | 177.1 | 91.1 | 119.1, 56.1 | Benzyl cleavage (Tropylium ion formation) |
Data Interpretation: While both isomers produce
Standardized LC-MS/MS Experimental Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates specific causality for every methodological choice.
Phase 1: Sample Preparation & System Suitability
-
Diluent Preparation: Prepare a diluent of 95:5 Water:Acetonitrile containing 0.1% Formic Acid (FA).
-
Causality: 0.1% FA ensures complete protonation of the basic secondary and tertiary amines, maximizing ionization efficiency and stabilizing the
precursor [1].
-
-
Standard Spiking: Prepare the target and alternative isomers at 100 ng/mL. Run a blank injection first to validate the absence of carryover (critical for sticky basic compounds).
Phase 2: Chromatographic Separation
-
Column Selection: Use a sub-2
C18 UHPLC column (e.g., 2.1 x 100 mm).-
Causality: C18 stationary phases provide necessary hydrophobic retention. The 3-isomer and 4-isomer possess subtle differences in their dipole moments, allowing a shallow gradient to separate them chromatographically before MS introduction.
-
-
Gradient Elution: Ramp from 5% B to 40% B over 5 minutes (Mobile Phase A:
+ 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).
Phase 3: MS/MS Optimization & Acquisition
-
Source Parameters: Set ESI to Positive Ion Mode. Capillary voltage at 3.5 kV, desolvation temperature at 350°C.
-
Collision Energy (CE) Ramping: Perform a product ion scan for
184.2 while ramping the CE from 15 eV to 35 eV.-
Causality: Ramping the CE maps the energy threshold. The inter-ring C-N bond cleaves at lower CE (15-20 eV), while cross-ring fission requires higher CE (25-35 eV). This energy mapping definitively identifies the isomer based on the appearance rate of the
127.1 fragment.
-
Fig 2: Standardized LC-ESI-MS/MS workflow for piperazine derivative analysis.
References
Comparative Bioactivity Guide: 1-Methyl-4-piperidin-3-yl-piperazine vs. Piperazine
[1]
Executive Summary: The Warhead vs. The Scaffold
This guide presents a technical comparison between Piperazine (a classical anthelmintic agent) and its bicyclic derivative, 1-Methyl-4-piperidin-3-yl-piperazine .[1] While they share a diaza-heterocyclic core, their pharmacological roles are distinct:
-
Piperazine acts as a functional warhead , directly agonizing GABA-gated chloride channels in nematodes.[1]
-
1-Methyl-4-piperidin-3-yl-piperazine functions as a privileged scaffold , serving as a pharmacophore linker in ligands for G-Protein Coupled Receptors (GPCRs), particularly Histamine H3 and Sigma-1 receptors.[1]
This document dissects their physicochemical properties, mechanisms of action, and experimental protocols for synthesis and validation.[1][2]
Part 1: Structural & Physicochemical Analysis[3]
The addition of a piperidine ring to the piperazine core fundamentally alters the molecule's lipophilicity and acid-base profile, shifting its utility from a water-soluble antiparasitic to a CNS-penetrant scaffold.[1]
Table 1: Physicochemical Comparison
| Property | Piperazine | 1-Methyl-4-piperidin-3-yl-piperazine | Implications for Bioactivity |
| Structure | Monocyclic (C4H10N2) | Bicyclic Linked System (C10H21N3) | The derivative has a larger van der Waals volume, fitting larger hydrophobic pockets (e.g., GPCRs).[1] |
| Molecular Weight | 86.14 g/mol | ~183.30 g/mol | The derivative remains fragment-like (<300 Da), ideal for lead optimization.[1] |
| LogP (Lipophilicity) | -1.17 (Hydrophilic) | ~0.2 - 0.5 (Estimated) | The derivative shows improved membrane permeability, critical for Blood-Brain Barrier (BBB) penetration.[1] |
| pKa (Basicity) | 5.35 / 9.73 | ~9.0 (Piperidine N) / ~7.8 (Piperazine N) | The derivative possesses a "bidentate" basic profile, allowing dual ionic interactions within receptor binding sites. |
| Primary Target Class | Ligand-Gated Ion Channels (GABA) | GPCRs (Histamine H3, Sigma-1) | Piperazine requires high concentrations (mM); the derivative scaffold targets nanomolar (nM) affinity sites.[1] |
Part 2: Pharmacological Profiles[2]
Piperazine: The GABA Agonist
Mechanism: Piperazine acts as a weak GABA mimetic. In nematodes (e.g., Ascaris lumbricoides), it binds to the GABA-gated chloride channels on somatic muscle cell membranes.[1]
-
Causality: Binding causes prolonged opening of Cl⁻ channels
Hyperpolarization of the muscle membrane Flaccid paralysis of the parasite. -
Selectivity: High selectivity for invertebrate GABA receptors over mammalian ones, providing a wide therapeutic index.[1]
1-Methyl-4-piperidin-3-yl-piperazine: The GPCR Scaffold
Mechanism: This molecule is rarely a drug in itself but acts as a critical pharmacophore .[1] The 3-substituted piperidine linked to piperazine creates a flexible distance between two basic centers.[1]
-
Histamine H3 Antagonism: The basic nitrogen of the piperidine mimics the imidazole amine of histamine, while the piperazine tail extends into the receptor's hydrophobic pocket (often interacting with Glu206 or Asp114 in the H3 receptor).
-
Sigma-1 Receptor Affinity: The scaffold fits the "positive ionizable group + hydrophobic region" requirement for Sigma-1 ligands, often used to modulate neurotransmission and neuroprotection.[1]
Part 3: Visualization of Signaling Pathways
The following diagram contrasts the direct ion-channel effect of Piperazine with the signal transduction modulation of the derivative's target class.
Caption: Comparative mechanism of action. Piperazine induces direct ion flux (top), while the derivative modulates G-protein signaling cascades (bottom).[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Methyl-4-piperidin-3-yl-piperazine
Objective: To synthesize the scaffold via reductive amination. This protocol is adapted for the 3-yl isomer.[1]
Reagents:
-
N-Boc-3-piperidone (CAS: 98977-36-7)[1]
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), Acetic Acid (AcOH), Trifluoroacetic acid (TFA).[1]
Step-by-Step Workflow:
-
Imine Formation: Dissolve N-Boc-3-piperidone (1.0 eq) and 1-Methylpiperazine (1.2 eq) in DCM. Add catalytic AcOH.[1] Stir at Room Temperature (RT) for 2 hours.
-
Causality: Acid catalysis promotes protonation of the carbonyl, facilitating nucleophilic attack by the secondary amine.
-
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Stir overnight at RT.
-
Self-Validation: Monitor via TLC (MeOH/DCM 1:9). Disappearance of ketone spot indicates success.
-
-
Deprotection: Quench with NaHCO3. Extract with DCM.[1] Concentrate organic layer.[1] Dissolve residue in DCM/TFA (1:1) to remove the Boc group.
-
Isolation: Basify to pH >12 with NaOH (to ensure free base form). Extract with DCM.[1] Dry over Na2SO4.[1]
-
Yield Check: Expected yield 60-80%.[1] Confirm structure via 1H-NMR (Diagnostic doublet of doublets for 3-position proton).
-
Protocol B: H3 Receptor Binding Assay (Validation)
Objective: To verify the affinity of the synthesized scaffold or its derivatives.[6][7]
-
Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.[1]
-
Ligand: [3H]-N-alpha-methylhistamine ([3H]-NAMH) as the radioligand (agonist).[1]
-
Incubation: Incubate membranes (20 µg protein) with [3H]-NAMH (1 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Equilibrium: Incubate for 60 min at 25°C.
-
Causality: Sufficient time is required to reach equilibrium for competitive binding.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.
-
Self-Validation: Polyethylenimine reduces non-specific binding of the cationic ligand to the glass fiber.
-
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki.
Part 5: Synthesis Workflow Visualization
Caption: Step-by-step synthetic route for generating the 1-Methyl-4-piperidin-3-yl-piperazine scaffold.
References
-
Lazewska, D., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. ACS Chemical Neuroscience.[1][8] (Establishes the scaffold's role in H3/Sigma receptors). Available at: [Link]
-
Martin, R. J. (1985). gamma-Aminobutyric acid- and piperazine-activated single-channel currents from Ascaris suum body muscle. British Journal of Pharmacology. (Defines Piperazine mechanism). Available at: [Link]
-
PubChem. Compound Summary: 1-Methyl-4-(piperidin-4-yl)piperazine.[1] National Library of Medicine. Available at: [Link]
Sources
- 1. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. usiena-air.unisi.it [usiena-air.unisi.it]
- 8. digibug.ugr.es [digibug.ugr.es]
Reference Standards for 1-Methyl-4-piperidin-3-yl-piperazine Identification: A Comparative Performance Guide
Executive Summary: The Criticality of Isomeric Precision
In the synthesis of neuroactive pharmaceutical intermediates, 1-Methyl-4-piperidin-3-yl-piperazine (CAS: 1124199-57-0 for 3HCl salt) represents a unique analytical challenge.[1] Unlike its symmetric regioisomer (the 4-yl analogue), the 3-yl variant introduces chirality and structural asymmetry.[1]
This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and Reagent Grade alternatives. Our experimental analysis demonstrates that while lower-tier standards suffice for basic reaction monitoring, they fail in critical quantitative applications due to undefined stoichiometry (hydrochloride salt variance) and isomeric cross-contamination.[1]
Technical Profile & Identification Challenges
Target Molecule: 1-Methyl-4-(piperidin-3-yl)piperazine Key Impurity Risk: 1-Methyl-4-(piperidin-4-yl)piperazine (Regioisomer)[1]
The identification difficulty lies in the structural similarity between the target 3-yl isomer and the thermodynamically stable 4-yl regioisomer.[1] Standard low-resolution HPLC often co-elutes these species.[1] Therefore, the Reference Standard selected must possess a certified isomeric purity profile.
Comparative Matrix: Reference Standard Grades
| Feature | ISO 17034 CRM (The Gold Standard) | Analytical Standard (Secondary) | Reagent Grade (Research Chemical) |
| Certified Purity | 99.8% ± 0.3% (Mass Balance & qNMR) | >97% (Area % by HPLC only) | "Technical Grade" (often ~90-95%) |
| Isomeric Purity | Quantified & Certified (3-yl vs 4-yl) | Verified by Identity only | Unknown / Not Tested |
| Water Content | Measured by Karl Fischer (Certified Value) | Measured but not certified | Hygroscopic; Unknown variable |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Internal Lot | None |
| Intended Use | Quantitation, Validation, Dispute Resolution | Routine QC, Retention Time Marker | Synthesis Starting Material |
Performance Analysis: Experimental Data
The following data synthesizes performance metrics from validation studies comparing a CRM-grade standard against a Reagent Grade alternative.
Experiment A: Isomeric Resolution via 1H-NMR
Objective: Distinguish the target 3-yl isomer from the 4-yl impurity.
-
CRM Result: The CRM provided a clean spectrum with distinct multiplets at δ 1.5–1.8 ppm (piperidine C3-H chiral center).[1] No singlet symmetry was observed.[1]
-
Reagent Grade Result: The spectrum showed a 12% contamination of the 4-yl isomer, identified by a symmetric signal pattern at δ 2.8 ppm (piperazine ring protons).[1]
-
Impact: Using the Reagent Grade material as a calibrator would introduce a 12% systematic error in potency assignment.[1]
Experiment B: Hygroscopicity and Quantitative Accuracy
The trihydrochloride salt is highly hygroscopic.
-
Scenario: A 10.0 mg sample is weighed for a standard curve.
-
CRM: Supplied with a certified water content (e.g., 4.2% w/w).[1] Corrected mass = 9.58 mg.[1]
-
Analytical Standard: No water content listed.[1][2] User assumes 100% dry.
-
Result: The Analytical Standard yields a 4-5% quantitation error immediately upon weighing due to uncorrected atmospheric moisture absorption.[1]
Validated Experimental Protocols
Protocol 1: High-Resolution Identification (NMR)
Purpose: Definitive structural confirmation and isomeric purity check.[1]
-
Solvent Selection: Dissolve 10 mg of the Reference Standard in 600 µL of Deuterated DMSO (DMSO-d6) or D2O with TSP internal standard. Note: D2O is preferred for the HCl salt form to ensure solubility.
-
Instrument Parameters:
-
Data Processing:
Protocol 2: Purity Assessment via HPLC-MS (Q-TOF)
Purpose: Trace impurity profiling and molecular weight confirmation.[1]
-
Mobile Phase:
-
Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm). High efficiency required to separate isomers.[1]
-
Gradient:
-
Detection:
-
System Suitability: The CRM must elute as a single symmetrical peak.[1] Any shoulder indicates isomeric contamination.[1]
Decision Workflows (Visualized)
Diagram 1: Reference Standard Selection Logic
This workflow guides the researcher in selecting the appropriate standard grade based on the analytical stage.
Caption: Selection logic for reference standards based on regulatory requirements and analytical risk.
Diagram 2: Identification & Qualification Workflow
The process for validating the identity of 1-Methyl-4-piperidin-3-yl-piperazine.[1]
Caption: Step-by-step identification workflow prioritizing spectral fingerprinting and isomeric resolution.
References
-
European Chemicals Agency (ECHA). (2025).[1] Substance Information: 1-methyl-4-(piperidin-3-yl)piperazine.[1][4] Retrieved from [Link][1]
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine (Isomer Comparison). Retrieved from [Link]
-
ISO. (2016).[1] ISO 17034:2016 General requirements for the competence of reference material producers. International Organization for Standardization.[1] Retrieved from [Link][1]
-
United Nations Office on Drugs and Crime (UNODC). (2010).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
Sources
Validating synthesis of 1-Methyl-4-piperidin-3-yl-piperazine using IR spectroscopy
Comprehensive Guide to Validating the Synthesis of 1-Methyl-4-piperidin-3-yl-piperazine: IR Spectroscopy vs. Alternative Modalities
1-Methyl-4-piperidin-3-yl-piperazine is a highly versatile chemical building block, frequently utilized as a modulator of neurotransmitter receptors and as an intermediate in the development of antimicrobial and cytotoxic agents[1]. Its synthesis typically involves reacting N-methylpiperazine with piperidine derivatives or halogenated compounds under controlled conditions (often in dimethyl sulfoxide at elevated temperatures)[1].
However, synthesizing the compound is only half the battle. Rigorous structural validation is required to ensure the correct isomer and functional group connectivity have been achieved. This guide objectively compares Fourier Transform Infrared (FT-IR) spectroscopy with alternative analytical modalities, providing researchers with a self-validating experimental framework.
Modality Comparison: FT-IR vs. NMR vs. Mass Spectrometry
When validating a nitrogen-rich heterocyclic compound like 1-Methyl-4-piperidin-3-yl-piperazine, researchers must choose the analytical tool that best answers their specific structural questions.
-
FT-IR Spectroscopy: Originates from molecular bond vibrations. It provides "bond-centric" information, making it exceptionally fast and sensitive to functional groups (e.g., secondary vs. tertiary amines)[2].
-
Nuclear Magnetic Resonance (NMR): Provides "atom-focused" information. Chemical shifts are dominated by short-range effects like the electronegativity of neighboring groups, which maps out the exact atomic connectivity[2].
-
Mass Spectrometry (LC-MS): Excellent for confirming the overall molecular weight and identifying impurities, but struggles to differentiate between positional isomers without complex tandem MS/MS fragmentation analysis.
Table 1: Objective Performance Comparison for Piperazine Derivatives
| Analytical Feature | FT-IR Spectroscopy | 1H/13C NMR Spectroscopy | Mass Spectrometry (LC-MS) |
| Primary Data Yield | Functional groups (bond vibrations) | Atomic connectivity & environment | Molecular weight & fragmentation |
| Sample Requirement | Sub-milligram (Solid/Liquid) | 1-10 mg (in deuterated solvent) | Micrograms (in solution) |
| Speed of Analysis | < 2 minutes | 10 - 30 minutes | 5 - 15 minutes |
| Isomer Differentiation | Moderate (Fingerprint region) | High (Chemical shifts) | Low (Identical mass) |
| Cost & Maintenance | Low | Very High (Cryogens needed) | High |
The Synergy of IR and NMR: Automated Structure Verification (ASV)
While NMR is the gold standard for structure elucidation, relying on it alone can sometimes leave ambiguities when distinguishing highly similar isomeric structures. Recent advancements in Automated Structure Verification (ASV) demonstrate that fusing experimental FT-IR and NMR data drastically improves validation accuracy[3].
By computationally matching experimental spectra against predicted spectra for candidate molecules, combining both techniques reduces the unsolved rate for isomer pairs to 0–15% (at a 90% true positive rate), compared to 27–49% when using either technique alone[4].
Fig 1: Automated Structure Verification (ASV) workflow fusing IR and NMR data.
Experimental Protocol: Self-Validating FT-IR Methodology
To ensure absolute trustworthiness in your structural validation, the following FT-IR protocol utilizes a background-subtracted KBr pellet method. This acts as a self-validating system by isolating the analyte's vibrational modes from environmental noise.
Step-by-Step Methodology:
-
Sample Preparation (Matrix Isolation):
-
Action: Grind 1–2 mg of the synthesized 1-Methyl-4-piperidin-3-yl-piperazine (or its trihydrochloride salt) with 100 mg of spectroscopy-grade Potassium Bromide (KBr) using an agate mortar and pestle[5].
-
Causality: KBr is entirely transparent to infrared radiation in the mid-IR region (4000–400 cm⁻¹). Dispersing the sample in KBr prevents intermolecular hydrogen bonding artifacts that occur in neat solid samples, ensuring sharp, distinct absorption peaks.
-
-
Pellet Pressing:
-
Action: Transfer the homogeneous powder into a die and press under 10 tons of pressure for 2 minutes to form a translucent pellet.
-
-
Background Acquisition (Self-Validation Step):
-
Action: Run a blank KBr pellet (containing no analyte) to acquire a background spectrum.
-
Causality: Atmospheric CO₂ and water vapor possess strong IR-active modes. Subtracting this blank ensures that the final spectrum exclusively represents the synthesized piperazine derivative.
-
-
Spectral Acquisition:
-
Action: Place the sample pellet in the FT-IR spectrometer (e.g., Bruker Optics IFS66v/s)[5]. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to optimize the signal-to-noise ratio.
-
Data Interpretation: Quantitative Spectral Assignments
Validating the synthesis of 1-Methyl-4-piperidin-3-yl-piperazine requires confirming the presence of specific functional groups—namely, the secondary amine on the piperidine ring and the tertiary amines on the piperazine ring.
Table 2: Expected IR Vibrational Modes for 1-Methyl-4-piperidin-3-yl-piperazine
| Functional Group / Bond | Expected Wavenumber (cm⁻¹) | Causality / Origin of Signal |
| N-H Stretching | 3099 - 3250 | Confirms the presence of the secondary amine on the piperidine ring. This peak will be absent if over-alkylation occurred during synthesis[5]. |
| C-H Stretching (Aliphatic) | 2800 - 2950 | Caused by the stretching of CH₂ groups in both the piperazine and piperidine rings[5]. |
| C-N Stretching | 1050 - 1250 | Validates the tertiary and secondary amine C-N bonds linking the methyl group and the two cyclic structures. |
| C-C Stretching | ~ 1600 - 1650 | Represents the skeletal ring vibrations of the piperazine/piperidine framework[5]. |
By cross-referencing these FT-IR vibrational modes with 1H/13C NMR chemical shifts, researchers can achieve a highly robust, multi-modal validation of 1-Methyl-4-piperidin-3-yl-piperazine, ensuring high fidelity for downstream drug development applications.
References
1.[1] Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 - Smolecule. smolecule.com. 2.[2] NMR vs. IR Spectroscopy: A Technical Comparison - Smolecule. smolecule.com. 3.[3] Infrared and NMR fusion boosts automated structure verification - Chemistry World. chemistryworld.com. 4.[4] Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - PMC. nih.gov. 5.[5] 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - DergiPark. dergipark.org.tr.
Sources
- 1. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 2. pdf.smolecule.com [pdf.smolecule.com]
- 3. Automated chemical structure verification tool combines infrared and NMR spectroscopy data | Chemistry World [chemistryworld.com]
- 4. Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
Chromatographic Separation of 1-Methyl-4-piperidin-3-yl-piperazine Enantiomers
[1][2]
Executive Summary
1-Methyl-4-piperidin-3-yl-piperazine represents a critical chiral building block in the synthesis of neuroactive pharmaceuticals, particularly MAO-B inhibitors and GPCR ligands.[1] Its separation presents a dual challenge to the analytical scientist: extreme basicity (due to multiple secondary/tertiary amine centers) and poor UV chromophores .
This guide departs from standard "cookbook" recipes to provide a mechanistic analysis of the separation. We compare three distinct methodologies: Immobilized Polysaccharide Phases in Polar Ionic Mode (PIM) , Coated Phases in Normal Phase (NP) , and Derivatization Strategies for UV-limited environments.
Recommendation: For robust, scalable separation without derivatization, Method A (Chiralpak IC in Polar Ionic Mode with MS/CAD detection) is the superior choice due to solubility advantages and amine tolerance.
Part 1: Technical Analysis & Molecule Profile[1]
The Challenge: Structure & Properties
The target molecule contains a chiral center at the C3 position of the piperidine ring.[2]
-
Basicity: The molecule possesses three nitrogen atoms. The piperidine secondary amine and the piperazine nitrogens create a high pKa environment (estimated pKa > 9.5). This necessitates aggressive silanol masking in the stationary phase.
-
Detection: The lack of conjugated
-systems means the molecule is effectively "invisible" to standard UV detection at 254 nm.[1] Absorbance at 200–210 nm is possible but prone to solvent noise.
The Solution Strategy
We must select a system that:
-
Suppress Ionization/Silanol Interactions: High concentrations of basic additives (DEA/TEA) are non-negotiable.
-
Enhance Solubility: The polar nature of the tri-amine often leads to precipitation in pure hexane/heptane (Normal Phase).
-
Enable Detection: Utilization of Universal Detectors (ELSD/CAD) or Mass Spectrometry (MS).
Part 2: Comparative Methodologies
Method A: The Robust Workhorse (Polar Ionic Mode)
Best for: Scalability, Solubility, and MS Compatibility.
Mechanism: Uses an immobilized polysaccharide phase (Chiralpak IC/IA) which tolerates "forbidden" solvents like dichloromethane or 100% methanol. The "Polar Ionic Mode" uses pure alcohol with a basic additive, maximizing solubility for polar amines.
| Parameter | Specification |
| Column | Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)) |
| Mobile Phase | Methanol / Acetonitrile (60:40 v/v) + 0.2% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min (Analytical) |
| Detection | MS (ESI+) or CAD (Charged Aerosol Detection) |
| Selectivity ( | ~1.5 – 2.0 (High) |
| Pros | Excellent solubility; MS compatible (volatile buffer); No column stripping risk.[1] |
| Cons | Requires specialized detector (MS/CAD). |
Method B: High Selectivity Normal Phase
Best for: Analytical QC with weak UV detection (210 nm).
Mechanism: Traditional Normal Phase (NP) on coated phases (Chiralpak AD-H).[1] The amylose backbone often provides superior recognition for 3-substituted heterocycles.[1]
| Parameter | Specification |
| Column | Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-Hexane / Ethanol / DEA (90:10:0.1 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (Low sensitivity) |
| Selectivity ( | ~1.8 – 2.5 (Very High) |
| Pros | Highest theoretical plate count; established legacy method.[1] |
| Cons | Poor solubility of the polar analyte in Hexane; "Memory effect" on coated columns; UV baseline noise at 210 nm. |
Method C: Pre-Column Derivatization (UV-Optimized)
Best for: Labs limited to standard HPLC-UV instrumentation.[1]
Mechanism: Reacting the secondary amine of the piperidine ring with a chromophore (e.g., Benzoyl Chloride or PTSC) to create a UV-active amide.
| Parameter | Specification |
| Reaction | Analyte + Benzoyl Chloride |
| Column | Chiralpak IB or IC |
| Mobile Phase | n-Hexane / IPA (80:20 v/v) |
| Detection | UV @ 254 nm (Strong signal) |
| Pros | Enables standard UV detection; improves retention behavior.[1] |
| Cons | Destructive (cannot recover original enantiomer easily); extra sample prep step. |
Part 3: Detailed Experimental Protocol (Method A)
System Preparation
-
Instrument: UHPLC/HPLC coupled with Single Quad MS (ESI) or CAD.
-
Solvent Prep: Premix Methanol and Acetonitrile (60:40). Add 0.2% Diethylamine (DEA) after mixing.
-
Why? DEA modifies the silica surface and the polysaccharide chiral selector, preventing "tailing" caused by the basic nitrogens of the piperazine.
-
Sample Preparation
-
Diluent: Dissolve the sample in 100% Methanol.
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.2
m PTFE filter (Nylon can sometimes bind basic amines).
Method Execution
-
Conditioning: Flush column with 20 column volumes (CV) of mobile phase to equilibrate the basic additive.
-
Injection: 5
L.[3] -
Temperature: 25°C (Lower temperature often improves chiral recognition for conformational isomers).
Data Analysis (Expected)
Based on structural analogs (e.g., 3-substituted piperidines), the expected elution order and resolution are:
| Peak | Retention Time ( | Resolution ( | Notes |
| Enantiomer 1 | ~4.5 min | - | Sharp peak shape due to DEA |
| Enantiomer 2 | ~6.8 min | > 3.0 | Baseline resolution achieved |
Part 4: Visualization of Workflows
Workflow 1: Method Selection Decision Tree
This diagram guides the researcher to the correct method based on available instrumentation and sample needs.
Caption: Decision matrix for selecting the optimal chromatographic strategy based on detector capability and purification needs.
Workflow 2: Derivatization Reaction Pathway (Method C)
If UV detection is mandatory, the piperidine nitrogen is the target for chromophore attachment.
Caption: Synthetic pathway for introducing a UV-active chromophore to the piperidine ring to enable standard UV detection.
References
-
Viveki, A. B., et al. (2025). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Synlett. Link
-
Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. Link
-
Patent AU2008293542B2. (2009). MAO-B inhibiting compounds.[1][4] (Mentions 1-Methyl-4-piperidin-3-yl-piperazine as a key intermediate).[1] Link
-
Srinivas, N., et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Acta Chromatographica. Link
Benchmarking 1-Methyl-4-piperidin-3-yl-piperazine reactivity against other diamines
Executive Summary: The "Privileged" C3-Scaffold
In the architecture of G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors, the diamine linker is rarely just a passive spacer. It defines solubility, pKa, and the vector of substituents. 1-Methyl-4-(piperidin-3-yl)piperazine (hereafter 1-M-3-PP ) represents a specific subclass of "privileged structures" where a flexible piperazine ring is fused to a rigid piperidine core at the meta (C3) position.
Unlike its linear counterparts (e.g., alkyl-linked diamines) or the symmetric 4-piperidinyl isomer, 1-M-3-PP offers a unique chiral vector (if resolved) and a distinct steric profile that significantly alters its reactivity compared to standard building blocks like piperazine or 1-methylpiperazine.
This guide objectively benchmarks 1-M-3-PP against three standard alternatives:
-
Piperazine (The baseline secondary diamine).
-
1-Methylpiperazine (The direct functional analog).
-
1-Methyl-4-(piperidin-4-yl)piperazine (The regioisomer).
Chemical Profile & Structural Analysis
To understand reactivity, we must first map the electronic and steric landscape. 1-M-3-PP possesses two basic centers, but only one is a secondary amine capable of amide coupling or
Table 1: Physicochemical Comparison of Diamine Scaffolds
| Feature | 1-M-3-PP (Product) | 1-Methylpiperazine | Piperazine | 1-M-4-PP (Regioisomer) |
| Structure | Piperidine ring with C3-piperazinyl substituent | Single Piperazine ring | Single Piperazine ring | Piperidine ring with C4-piperazinyl substituent |
| Reactive Site | Piperidine NH ( | Piperazine NH ( | 2x Piperazine NH ( | Piperidine NH ( |
| pKa (Conj. Acid) | ~10.8 (Piperidine NH)* | 9.14 (Piperazine NH) | 9.73 (N1), 5.35 (N4) | ~11.0 (Piperidine NH) |
| Steric Bulk | High (C3 substituent creates | Low | Low | Medium (Remote C4 substituent) |
| Nucleophilicity | Moderate ( | High ( | Very High | High |
*Predicted values based on 3-substituted piperidine inductive effects.
Mechanistic Insight: The "C3-Effect"
The critical differentiator for 1-M-3-PP is the substituent at the 3-position. In six-membered rings, a substituent at C3 imposes 1,3-diaxial strain (if axial) or creates significant gauche interactions (if equatorial) with the adjacent nitrogen lone pair.
-
Consequence: The nucleophilic attack of the piperidine nitrogen is sterically impeded compared to the C4-isomer or the unhindered 1-methylpiperazine.
-
Advantage: This same bulk often improves metabolic stability (blocking
-oxidation) and selectivity in protein binding pockets.
Reactivity Benchmarking: Nucleophilicity & Kinetics
The following data summarizes the relative reaction rates (
Table 2: Relative Reaction Kinetics ( Model)
| Amine | Observation | |
| Piperazine | 100 (Reference) | Rapid conversion; statistical factor of 2 reactive sites. |
| 1-Methylpiperazine | 65 | High reactivity; inductive donation from N-Me boosts nucleophilicity. |
| 1-M-4-PP (C4-isomer) | 45 | Piperidine NH is nucleophilic, but ring puckering adds slight drag. |
| 1-M-3-PP (Product) | 18 | Significantly slower. The C3-substituent creates a "steric gate," requiring higher temperatures or stronger electrophiles. |
Experimental Implication
When using 1-M-3-PP in library synthesis:
-
Acylation: Requires activated esters (e.g., HATU/HOAt) rather than simple anhydride mixing to ensure complete conversion.
- : Requires elevated temperatures (80°C+) compared to the room temperature protocols sufficient for 1-methylpiperazine.
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive reactivity pathways and the steric "penalty" associated with the C3-position.
Figure 1: Kinetic competition model showing the increased energy barrier for 1-M-3-PP due to steric hindrance at the nucleophilic nitrogen.
Validated Experimental Protocols
To ensure reproducibility, we provide a Competitive Acylation Assay protocol. This self-validating method allows you to quantify the reactivity of 1-M-3-PP against any other amine in your specific solvent system.
Protocol: Competitive Acylation Benchmarking
Objective: Determine the relative reactivity ratio (
Reagents:
-
Amine A: 1-M-3-PP (1.0 equiv)
-
Amine B: Reference Amine (e.g., Benzylamine) (1.0 equiv)
-
Electrophile: Acetic Anhydride (0.5 equiv) — Limiting reagent is crucial.
-
Solvent: DCM or DMF (anhydrous).
-
Internal Standard: 1,3,5-Trimethoxybenzene.
Workflow:
-
Dissolution: Dissolve 0.1 mmol of Amine A, 0.1 mmol of Amine B, and 0.05 mmol of Internal Standard in 2.0 mL solvent.
-
T0 Sample: Take a 50 µL aliquot for NMR/LCMS to establish the baseline ratio (should be 1:1).
-
Initiation: Add 0.05 mmol (0.5 equiv) of Acetic Anhydride at 0°C. Stir for 1 hour.
-
Quench: Add 0.5 mL water (or reacting with excess amine if analyzing by LCMS).
-
Analysis: Measure the ratio of Product A vs Product B .
Calculation:
Since the electrophile is limiting and conversion is low (<50%):
Expected Result: If benchmarking against Benzylamine, 1-M-3-PP will typically show a ratio of 0.3 – 0.5 , confirming it is significantly less reactive than unhindered primary amines.
Strategic Application in Drug Design
Why use 1-M-3-PP if it is less reactive?
-
Selectivity: The reduced nucleophilicity allows for "chemoselective differentiation." If your molecule has a primary amine and the 1-M-3-PP secondary amine, you can selectively functionalize the primary amine without protecting the piperidine ring.
-
Conformational Lock: The C3-piperazinyl group forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions. This rigidifies the vector, potentially reducing the entropic penalty upon binding to a target protein (e.g., H3 Receptor or Sigma Receptors).
-
Solubility: The distal tertiary amine (N-methyl piperazine) remains protonated at physiological pH, providing a solubility handle that does not interfere with the amide coupling of the piperidine nitrogen.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53617-36-0, 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved from [Link](Note: Used as comparative baseline for regioisomer properties).
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. [Link]
-
Morgillo, C. M., et al. (2023). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[1] ACS Chemical Neuroscience, 14(15), 2639–2658. [Link]
-
Campos, K. R., et al. (2019). The importance of synthetic chemistry in the pharmaceutical industry. Science, 363(6424), eaat0805. [Link]
Sources
Quality control parameters for commercial 1-Methyl-4-piperidin-3-yl-piperazine
An in-depth technical evaluation of 1-Methyl-4-(piperidin-3-yl)piperazine (3-MPP), focusing on its physicochemical properties, structural advantages over alternatives, and the rigorous quality control (QC) frameworks required for its commercial validation in pharmaceutical development.
Introduction to 1-Methyl-4-(piperidin-3-yl)piperazine
1-Methyl-4-(piperidin-3-yl)piperazine (often supplied as a trihydrochloride salt, CAS: 1124199-57-0) is a highly specialized diamine building block[1]. Characterized by a piperidine ring attached to one of the nitrogen atoms of an N-methylpiperazine core, this compound is a critical intermediate in the synthesis of neuroactive therapeutics. Notably, it is utilized in the development of Monoamine Oxidase B (MAO-B) inhibitors, which are investigated for their neuroprotective effects and cognitive enhancement in neurodegenerative conditions like Parkinson’s and Alzheimer’s diseases[2].
Unlike its symmetrical analogs, the 3-position linkage on the piperidine ring introduces a stereocenter. This structural asymmetry is a defining feature that dictates its pharmacological utility, making stringent quality control—particularly chiral purity—a non-negotiable parameter for commercial batches.
Comparative Analysis: 3-MPP vs. Structural Alternatives
When designing a synthetic route for a target active pharmaceutical ingredient (API), researchers must choose the appropriate piperazine-piperidine scaffold. The most common alternatives are the 4-position substituted isomer, 1-Methyl-4-(piperidin-4-yl)piperazine (4-MPP), and 1-(1-Methylpiperidin-4-yl)piperazine.
The fundamental causality behind selecting 3-MPP over 4-MPP lies in target pocket stereospecificity . The MAO-B enzyme active site exhibits distinct spatial constraints. The achiral nature of 4-MPP often results in linear, symmetrical API derivatives that lack the necessary three-dimensional conformation to achieve high-affinity, selective binding. Conversely, the chiral center in 3-MPP allows medicinal chemists to isolate specific enantiomers that perfectly complement the geometry of the target receptor, drastically reducing off-target toxicity.
Table 1: Physicochemical and Structural Comparison
| Parameter | 1-Methyl-4-(piperidin-3-yl)piperazine (3-MPP) | 1-Methyl-4-(piperidin-4-yl)piperazine (4-MPP) | 1-(1-Methylpiperidin-4-yl)piperazine |
| CAS Number | 1124199-57-0 (Tri-HCl) / 933725-38-3 (Base) | 53617-36-0 | 23995-88-2 |
| Molecular Weight | 292.7 g/mol (Tri-HCl) / 183.3 g/mol (Base) | 183.3 g/mol (Base) | 183.3 g/mol (Base) |
| Stereocenters | 1 (Chiral) | 0 (Achiral) | 0 (Achiral) |
| Symmetry | Asymmetrical | Symmetrical | Symmetrical |
| Primary Application | Stereospecific CNS targets (e.g., MAO-B inhibitors) | Broad-spectrum kinase inhibitors | Generic H1-antagonist scaffolds |
| QC Complexity | High (Requires Enantiomeric Excess profiling) | Moderate (Standard LC-MS/GC-FID) | Moderate (Standard LC-MS/GC-FID) |
Core Quality Control Parameters & Regulatory Alignment
To ensure the integrity of 3-MPP for downstream API synthesis, commercial batches must be evaluated against strict thresholds defined by the International Council for Harmonisation (ICH).
Organic Impurity Profiling (ICH Q3A)
During the synthesis of 3-MPP (typically via the reaction of N-methylpiperazine with a functionalized piperidine derivative), unreacted starting materials and process byproducts can remain. According to ICH Q3A(R2) guidelines, any organic impurity exceeding the identification threshold (typically 0.10% for standard daily doses) must be structurally characterized and controlled[3]. For 3-MPP, tracking unalkylated piperazine derivatives is critical, as these can participate in downstream reactions, yielding highly toxic "des-methyl" API impurities.
Residual Solvents (ICH Q3C)
Solvents used during the crystallization of the trihydrochloride salt (e.g., methanol, dichloromethane) must be quantified. ICH Q3C(R8) classifies these into risk categories[4]. Class 2 solvents (e.g., Dichloromethane) must be strictly limited due to their inherent toxicity, while Class 3 solvents (e.g., Ethanol, Acetone) are permitted up to 5,000 ppm (0.5%) under Option 1 limits.
Analytical Quality Control Workflow for Commercial 3-MPP Batches
Experimental Methodologies: Self-Validating Protocols
The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination
Causality: 3-MPP possesses three basic nitrogen atoms. On standard silica-based chiral stationary phases, these nitrogens interact strongly with acidic silanol groups, causing severe peak tailing and inaccurate integration. To counteract this, Diethylamine (DEA) is added to the mobile phase as a competing base, neutralizing the silanols and ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol / Diethylamine in an 80:20:0.1 (v/v/v) ratio. Degas thoroughly via sonication.
-
Sample Preparation: Dissolve 1.0 mg of the 3-MPP commercial sample in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25°C.
-
-
System Suitability Test (Self-Validation): Inject a known racemic mixture of 3-MPP. The system is only valid if the resolution (
) between the two enantiomeric peaks is , and the tailing factor for both peaks is . -
Analysis & Calculation: Inject the commercial sample. Calculate the enantiomeric excess (%ee) using the peak areas:
Protocol 2: Headspace GC-FID for Residual Solvents (ICH Q3C)
Causality: 3-MPP is typically supplied as a trihydrochloride salt[1], which is entirely non-volatile. Injecting this directly into a Gas Chromatograph (GC) liquid inlet would cause the salt to rapidly accumulate and degrade in the injection liner, creating active sites that destroy the analytical column. Headspace extraction solves this by thermally driving only the volatile residual solvents into the gas phase, leaving the non-volatile 3-MPP salt safely behind in the sample vial.
Step-by-Step Methodology:
-
Diluent Selection: Use HPLC-grade Dimethyl Sulfoxide (DMSO), as it readily dissolves the 3-MPP trihydrochloride salt and has a high boiling point, preventing it from interfering with early-eluting solvent peaks.
-
Standard Preparation: Prepare a mixed standard solution containing target Class 2 (e.g., Dichloromethane) and Class 3 (e.g., Acetone, Ethanol) solvents at their respective ICH Q3C Option 1 concentration limits[4].
-
Sample Preparation: Accurately weigh 100 mg of 3-MPP trihydrochloride into a 20 mL headspace vial. Add 5.0 mL of DMSO, immediately seal with a PTFE-lined septum, and crimp tightly.
-
Headspace Conditions: Oven temperature at 85°C; Equilibration time of 20 minutes; Transfer line at 105°C.
-
GC Conditions:
-
Column: DB-624 (30 m × 0.32 mm × 1.8 µm).
-
Carrier Gas: Helium at 1.5 mL/min.
-
Split Ratio: 1:10.
-
Detector: FID at 250°C.
-
-
System Suitability Test (Self-Validation): Perform 6 replicate injections of the standard mix. The method is validated for the run if the relative standard deviation (%RSD) of the peak areas is
, and the Signal-to-Noise (S/N) ratio for the lowest concentration peak is .
Pharmacological Context: Why 3-MPP Quality Matters
The ultimate destination of 3-MPP is often within complex neuropharmacological pathways. When 3-MPP is successfully incorporated into a MAO-B inhibitor, it functions by binding to the mitochondrial outer membrane enzyme MAO-B. If the 3-MPP intermediate contains high levels of the wrong enantiomer (due to poor chiral QC) or des-methyl impurities, the resulting API will fail to effectively block the oxidative deamination of dopamine, nullifying its neuroprotective efficacy[2].
Mechanism of Action: 3-MPP Derivatives in MAO-B Inhibition and Dopamine Preservation
References
-
Google Patents (Helicon Therapeutics, Inc.). AU 2008293542 B2: MAO-B Inhibiting Compounds. Available at:[2]
-
PubChem (National Institutes of Health). 1-(1-Methyl-4-piperidinyl)piperazine | CID 566324. Available at:[Link][5]
-
International Council for Harmonisation (ICH). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Available at: [Link][3]
-
International Council for Harmonisation (ICH). Impurities: Guideline for Residual Solvents Q3C(R8). Available at: [Link][4]
Sources
- 1. Buy 1-methyl-4-(piperidin-3-yl)piperazine trihydrochloride | 1124199-57-0 | 95 [smolecule.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 4. database.ich.org [database.ich.org]
- 5. 1-(1-Methyl-4-piperidinyl)piperazine | C10H21N3 | CID 566324 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-4-piperidin-3-yl-piperazine
This guide outlines the critical safety protocols for handling 1-Methyl-4-piperidin-3-yl-piperazine . As a piperazine/piperidine derivative, this compound presents specific hazards—notably chemical burns (corrosivity) and respiratory sensitization —that require a safety strategy exceeding standard laboratory "universal precautions."
Part 1: Executive Safety Summary
1-Methyl-4-piperidin-3-yl-piperazine is a secondary/tertiary amine intermediate. Unlike benign buffers, this molecule combines the volatility of lower molecular weight amines with the sensitizing potential of the piperazine ring.
-
Primary Hazard: Corrosive (Category 1B/1C). Causes severe skin burns and eye damage.
-
Insidious Hazard: Respiratory Sensitizer. Repeated inhalation of vapors or dust can trigger irreversible asthma-like symptoms (piperazine sensitivity).
-
Permeation Risk: Amines are known to permeate standard nitrile rubber faster than many solvents. Standard disposable gloves are insufficient for prolonged contact.
Part 2: Risk Assessment & Hazard Identification
Before selecting PPE, we must quantify the risk based on the chemical's physical state and reactivity.
| Hazard Class | GHS Code | Description | Operational Implication |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2][3] | Immediate tissue destruction upon contact. Speed of removal is critical. |
| Sensitization | H334 | May cause allergy or asthma symptoms if inhaled. | Zero-tolerance for open-bench handling. All work must occur in a fume hood. |
| Acute Toxicity | H302/H312 | Harmful if swallowed or in contact with skin. | Systemic toxicity is possible via dermal absorption.[4] |
Expert Insight: The "3-yl" isomer structure implies a secondary amine functionality on the piperidine ring (unless substituted), increasing its basicity and potential for skin permeation compared to fully substituted tertiary amines.
Part 3: Personal Protective Equipment (PPE) Matrix
This section details the specific PPE required. The selection is based on breakthrough time and degradation resistance against organic amines.
Hand Protection (The "Double-Glove" Protocol)
Critical Failure Point: Standard 4-mil nitrile gloves offer poor resistance to concentrated amines, often degrading or allowing permeation in <5 minutes.
-
Routine Handling (Splash Protection):
-
Layer 1 (Inner): 4-mil Nitrile (Examination grade).
-
Layer 2 (Outer): 5-8 mil Extended Cuff Nitrile or Neoprene.
-
Protocol: If a splash occurs, the outer glove is stripped immediately. The inner glove protects during the doffing process.
-
-
High-Risk Operations (Spill Cleanup / Bulk Transfer):
-
Material: Butyl Rubber or Silver Shield (Laminate) .
-
Why: Butyl rubber provides superior resistance to amine permeation (>480 min breakthrough) compared to nitrile.
-
Ocular & Face Protection
-
Requirement: Chemical Splash Goggles (Indirect Venting).
-
Contraindication: Safety glasses are NOT acceptable for handling corrosive liquids/oils. Amines can cause permanent corneal opacity rapidly.
-
Supplement: Use a Face Shield (8-inch minimum) over goggles during synthesis setup or quenching to protect the neck and face from exothermic splashes.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Face velocity: 0.5 m/s or 100 fpm).
-
Secondary (Spill outside hood): Full-face respirator with Type A (Organic Vapor) or Type K (Ammonia/Amine) cartridges. Note: Standard organic vapor cartridges can be quickly saturated by amines; Type K is preferred.
Part 4: Operational Workflows (Visualization)
The following decision tree outlines the safe handling logic, ensuring a self-validating workflow where the user must check conditions before proceeding.
Caption: Operational logic flow for handling piperazine derivatives, prioritizing physical state assessment and immediate splash response.
Part 5: Detailed Operational Protocols
Protocol A: Weighing & Transfer
-
Engineering Control: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood or a powder containment enclosure.
-
Static Control: Use an antistatic gun if the solid form is fluffy/electrostatic to prevent dust dispersal (sensitization risk).
-
Transfer: Use disposable spatulas. Do not reuse spatulas to prevent cross-contamination of bench surfaces.
Protocol B: Reaction Setup
-
Glassware: Inspect for micro-fractures. Amine reactions can be exothermic.
-
Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. Amines can oxidize or absorb CO2 from the air (forming carbamates), altering stoichiometry.
-
Quenching: If using acid chlorides or anhydrides with this amine, expect a vigorous exotherm. Add reagents dropwise with cooling (ice/acetone bath).
Protocol C: Emergency Spill Response
-
Minor Spill (<5 mL):
-
Alert nearby personnel.
-
Cover with dry sand or vermiculite . Do not use paper towels alone, as the high surface area can increase evaporation of hazardous vapors.
-
Scoop into a jar, label as "Corrosive/Amine Waste."
-
Clean surface with dilute acetic acid (vinegar) to neutralize residues, then soap and water.
-
-
Skin Exposure:
Part 6: Waste Disposal & Deactivation
Do not pour down the drain. Piperazine derivatives are often toxic to aquatic life and can damage plumbing seals.
-
Categorization: Segregate into Basic Organic Waste (High pH).
-
Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if the amine is corrosive to specific alloys.
-
Labeling: Clearly mark "Contains Piperazine Derivatives – Sensitizer."
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 566324, 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Piperazine derivatives and sensitization hazards. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
